molecular formula C9H20O B126133 3,6-Dimethyl-3-heptanol CAS No. 1573-28-0

3,6-Dimethyl-3-heptanol

Cat. No.: B126133
CAS No.: 1573-28-0
M. Wt: 144.25 g/mol
InChI Key: HVPGGLNDHUWMLS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3-heptanol, also known as this compound, is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,6-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-9(4,10)7-6-8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPGGLNDHUWMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870890
Record name 3,6-Dimethyl-3-heptanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573-28-0
Record name 3-Heptanol, 3,6-dimethyl-
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Record name 3,6-Dimethyl-3-heptanol
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Record name 3,6-Dimethyl-3-heptanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,6-Dimethyl-3-heptanol (CAS No. 1573-28-0). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines standard experimental protocols for their determination, and provides a logical workflow for physical property characterization.

Core Physical and Chemical Properties

This compound is a tertiary alcohol. Its identity and fundamental properties are summarized below.

  • IUPAC Name: 3,6-dimethylheptan-3-ol[1]

  • Synonyms: 3-Heptanol, 3,6-dimethyl-; Dimethyl hexanol[2][3][4][5]

  • Molecular Formula: C₉H₂₀O[1][2][6][7]

  • CAS Number: 1573-28-0[1][2][3][7]

  • Appearance: Colorless liquid or clear oil.[3][4][5][6]

Quantitative Physical Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that minor discrepancies exist across different data sources, which is common. These variations can arise from different experimental conditions or measurement purities.

PropertyValueSource(s)
Molecular Weight 144.25 g/mol [1][2][6]
Density 0.824 g/cm³[2]
0.82 g/cm³[3][8]
0.814 g/cm³[4]
Boiling Point 173 °C (at 760 mmHg)[2][3][8]
162 °C[4]
Melting Point 6.15 °C (estimate)[3][8]
-45 °C[4]
Refractive Index 1.429[2][3][8]
Flash Point 70 °C[2][3][8]
Vapor Pressure 0.407 mmHg (at 25 °C)[2][3]
Solubility Insoluble in water. Soluble in dichloromethane, methanol, ethanol, ether, and ester solvents.[4][6]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not readily published. However, the following are standard, widely accepted methodologies for determining these key physical constants for a liquid compound.

3.1. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a common technique in organic chemistry labs.[3][4][6]

  • Apparatus: Thiele tube or a similar heating bath (e.g., oil bath), thermometer, a small test tube (e.g., Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A small amount of this compound (a few milliliters) is placed into the small test tube.

    • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.

    • The apparatus is heated gently and evenly.[4][6]

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[6]

3.2. Density Measurement (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.

  • Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.[9]

  • Procedure:

    • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]

    • The container is filled with a known volume of this compound. If using a pycnometer, it is filled to its calibrated volume.

    • The mass of the container with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). For highest accuracy, all measurements should be performed at a constant, recorded temperature.[9]

3.3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

  • Apparatus: An Abbe refractometer, a light source (often a sodium lamp with a wavelength of 589 nm), and a temperature-controlled water bath.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

    • A few drops of this compound are placed on the surface of the measuring prism of the refractometer.

    • The prisms are closed and the sample is allowed to equilibrate to the desired temperature (commonly 20°C or 25°C), which is maintained by the circulating water bath.

    • Light is passed through the sample, and the eyepiece is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.[11]

3.4. Solubility Determination (Shake-Flask Method)

This is the traditional and most common method for determining the equilibrium solubility of a substance in a given solvent.[12]

  • Apparatus: A flask with a stopper, an orbital shaker or magnetic stirrer, a temperature-controlled environment (e.g., incubator or water bath), and an analytical method to determine the concentration of the solute (e.g., GC, HPLC, or spectroscopy).

  • Procedure:

    • An excess amount of this compound (the solute) is added to a known volume of the solvent (e.g., water, methanol) in the flask. This ensures that a saturated solution is formed.

    • The flask is sealed to prevent solvent evaporation and placed in the shaker within a temperature-controlled environment.[13]

    • The mixture is agitated for a sufficient period to ensure that equilibrium is reached (e.g., 24 to 72 hours).[13]

    • After agitation, the mixture is allowed to stand to let the undissolved solute settle.

    • A sample of the supernatant liquid is carefully removed, ensuring no solid particles are transferred. This may require centrifugation or filtration.

    • The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the compound in that solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical sample like this compound.

G cluster_prep Sample Preparation cluster_physical_tests Physical Property Determination cluster_data Data Analysis & Reporting A Obtain Pure Sample of This compound B Verify Purity (e.g., GC/MS) A->B C Boiling Point (Capillary Method) B->C D Density (Pycnometer Method) B->D E Refractive Index (Abbe Refractometer) B->E F Solubility (Shake-Flask Method) B->F G Record & Tabulate Quantitative Data C->G D->G E->G F->G H Compare with Literature Values G->H I Technical Guide Compilation H->I

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 3,6-Dimethyl-3-heptanol (CAS Number: 1573-28-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3-heptanol is a tertiary alcohol with the chemical formula C9H20O. While it does not have widely documented direct applications in drug development, its structural features as a tertiary alcohol make it a relevant case study for medicinal chemists. Tertiary alcohols can offer advantages in drug design by providing metabolic stability, as they are not readily oxidized in vivo. This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, spectral data for characterization, and a discussion of its potential, albeit limited, role in organic synthesis and drug discovery.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

PropertyValueReference(s)
CAS Number 1573-28-0[1]
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
IUPAC Name 3,6-dimethylheptan-3-ol[1]
Appearance Colorless liquid

Table 2: Physical Properties

PropertyValueReference(s)
Boiling Point 173 °C
Density 0.82 g/cm³
Refractive Index 1.4290
Flash Point 70 °C
Vapor Pressure 0.407 mmHg at 25°C
Melting Point 6.15 °C (estimate)

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two plausible routes are presented below.

Synthesis Route

Route A: Reaction of 5-methyl-2-heptanone with methylmagnesium bromide. Route B: Reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with propylmagnesium bromide.

The following diagram illustrates the general workflow for the Grignard synthesis of this compound.

Synthesis_Workflow General Workflow for Grignard Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware and Reagents Grignard_Prep Prepare Grignard Reagent (e.g., Alkyl halide + Mg in ether) Start->Grignard_Prep Ketone_Sol Prepare Ketone Solution (in anhydrous ether) Start->Ketone_Sol Grignard_Reaction Slowly add Ketone Solution to Grignard Reagent at 0°C Grignard_Prep->Grignard_Reaction Ketone_Sol->Grignard_Reaction Stir Stir at Room Temperature Grignard_Reaction->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Purify by Distillation Evaporate->Distill Product This compound Distill->Product

Caption: General workflow for the Grignard synthesis of this compound.

Detailed Experimental Protocol (Adapted from general Grignard synthesis of tertiary alcohols)

This protocol describes the synthesis of this compound via the reaction of 5-methyl-2-heptanone with methylmagnesium bromide (Route A).

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Methyl iodide

  • Anhydrous diethyl ether

  • 5-methyl-2-heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere.

    • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 5-methyl-2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data and Analysis

The following tables summarize the key spectroscopic data for this compound.

Table 3: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4m~8H-CH₂-CH₂-CH- and -CH(CH₃)₂
~1.1s3H-C(OH)CH₃
~0.9d6H-CH(CH₃)₂
~0.85t3H-CH₂CH₃

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency. The data presented is a generalized interpretation.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~74C-OH (quaternary)
~45-CH₂-
~40-CH₂-
~28-CH(CH₃)₂
~25-C(OH)CH₃
~23-CH(CH₃)₂
~8-CH₂CH₃

Note: The assignments are approximate and based on typical chemical shifts for similar structures.

Table 5: IR Spectral Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (alcohol)
2960-2870StrongC-H stretch (alkane)
~1465MediumC-H bend (alkane)
~1375MediumC-H bend (gem-dimethyl)
~1150MediumC-O stretch (tertiary alcohol)

Table 6: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
129Low[M-CH₃]⁺
115Low[M-C₂H₅]⁺
73High[C(OH)(CH₃)(C₂H₅)]⁺
55High[C₄H₇]⁺
43High[C₃H₇]⁺

The mass spectrum is characterized by the absence or very low intensity of the molecular ion peak (m/z 144), which is typical for tertiary alcohols. The fragmentation pattern is dominated by alpha-cleavage, leading to the formation of stable carbocations.

MS_Fragmentation Major Fragmentation Pathways of this compound Parent [C9H20O]⁺˙ m/z = 144 Frag1 [M-C4H9]⁺ m/z = 87 Parent->Frag1 - •C4H9 Frag2 [M-C2H5]⁺ m/z = 115 Parent->Frag2 - •C2H5 Frag3 [C(OH)(CH3)(C2H5)]⁺ m/z = 73 Parent->Frag3 - C5H11•

Caption: Major fragmentation pathways of this compound in mass spectrometry.

Applications in Research and Drug Development

Currently, there is no significant body of literature detailing specific biological activities of this compound or its direct use in the development of pharmaceutical agents. Its primary relevance to drug development professionals lies in its nature as a tertiary alcohol.

  • Metabolic Stability: The tertiary nature of the alcohol group prevents its oxidation to a ketone, a common metabolic pathway for primary and secondary alcohols. This property can be strategically employed in drug design to block metabolic soft spots and increase the half-life of a drug molecule.

  • Synthetic Intermediate: this compound can serve as a starting material or intermediate in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be eliminated to form an alkene. It is a useful compound for academic and industrial laboratories exploring synthetic methodologies.

Safety Information

Table 7: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H318Causes serious eye damage
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary P310Immediately call a POISON CENTER or doctor/physician.

Note: This information is based on aggregated data and a full Safety Data Sheet (SDS) should be consulted before handling this chemical.

Conclusion

This compound is a simple tertiary alcohol with well-defined chemical and physical properties. While it lacks notable biological activity, it serves as an excellent example for understanding the synthesis and characterization of tertiary alcohols. For researchers in drug development, the key takeaway is the metabolic stability conferred by the tertiary alcohol moiety, a feature that can be strategically incorporated into the design of new drug candidates. The detailed synthetic protocol and comprehensive spectral data provided in this guide offer a solid foundation for the synthesis, characterization, and potential utilization of this compound in various research settings.

References

3,6-Dimethyl-3-heptanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,6-Dimethyl-3-heptanol

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

This compound is a tertiary alcohol. Its molecular formula is C9H20O.[1][2][3][4][5] The structure consists of a heptane backbone with methyl groups at positions 3 and 6, and a hydroxyl group at position 3.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C9H20O[1][2][3][4][5][6]
Molecular Weight 144.25 g/mol (144.2545 g/mol )[1][2][3][4][6]
IUPAC Name 3,6-dimethylheptan-3-ol[6]
CAS Registry Number 1573-28-0[1][2][3][6]
Density 0.824 g/cm³[3]
Boiling Point 173 °C at 760 mmHg[3]
Flash Point 70 °C[3]
Vapor Pressure 0.407 mmHg at 25 °C[3]
Refractive Index 1.429[3]
Solubility Soluble in Dichloromethane, Methanol[4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization helps in understanding the spatial arrangement of its atoms and functional groups.

References

Spectroscopic Profile of 3,6-Dimethyl-3-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,6-Dimethyl-3-heptanol (CAS No: 1573-28-0), a tertiary alcohol with applications in various chemical syntheses. The following sections detail its mass spectrometry, ¹³C-NMR, and ¹H-NMR data, along with the experimental protocols typically employed for such analyses. This guide is intended to assist researchers in the structural elucidation and characterization of this compound.

Molecular and Spectroscopic Overview

This compound is a nine-carbon alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol .[1][2][3] Spectroscopic analysis is crucial for confirming its structure, and the key techniques for this are Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for determining the molecular weight and deducing the structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₉H₂₀ONIST WebBook[1][2][3]
Molecular Weight144.2545NIST WebBook[1][2][3]
Ionization MethodElectron Ionization (EI)NIST WebBook
Major Fragments (m/z)73 (Top Peak), 55 (2nd Highest), 43 (3rd Highest)PubChem[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar column). The oven temperature is programmed to increase gradually to ensure the separation of the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹³C-NMR and ¹H-NMR are essential for the complete structural assignment of this compound.

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule.

Table 2: ¹³C-NMR Data for this compound

Data AvailabilitySource
¹³C-NMR spectra are available.John Wiley & Sons, Inc. (SpectraBase)[4]
Specific chemical shift data is not publicly available.
¹H-NMR Spectroscopy

¹H-NMR spectroscopy provides information about the different proton environments and their neighboring protons.

Table 3: ¹H-NMR Data for this compound

Data AvailabilitySource
¹H-NMR spectrum is available.John Wiley & Sons, Inc. (SpectraBase)[4]
Specific chemical shift, multiplicity, and coupling constant data are not publicly available.
Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition for ¹H-NMR: A standard one-dimensional proton NMR experiment is performed. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

  • Data Acquisition for ¹³C-NMR: A one-dimensional carbon NMR experiment is performed. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum with a single peak for each unique carbon atom.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts of the peaks are referenced to TMS.

Structural Confirmation Workflow

The combined spectroscopic data from MS, ¹³C-NMR, and ¹H-NMR are used to confirm the structure of this compound. The logical workflow for this process is illustrated in the following diagram.

G MS Mass Spectrometry Structure Structural Confirmation of This compound MS->Structure Provides Molecular Weight and Fragmentation Pattern NMR_H 1H-NMR Spectroscopy NMR_H->Structure Determines Proton Environments and Connectivity NMR_C 13C-NMR Spectroscopy NMR_C->Structure Identifies Unique Carbon Environments

References

An In-depth Technical Guide to the Safety and Hazards of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3,6-Dimethyl-3-heptanol (CAS No. 1573-28-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance in a laboratory or drug development setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C9H20O[1][2][3][4][5]
Molecular Weight 144.25 g/mol [1][2][3][4][5]
Appearance Colorless, transparent liquid with an aromatic odor[1][6][7]
Boiling Point 162 - 173°C at 760 mmHg[1][2][6]
Melting Point -45°C to 6.15°C (estimate)[1][6][8]
Flash Point 70°C[1][2]
Density 0.814 - 0.824 g/cm³[1][2][6]
Vapor Pressure 0.407 mmHg at 25°C[1][2]
Refractive Index 1.429[1][2]
Solubility Soluble in ethanol, ether, and ester solvents; insoluble in water. Also soluble in dichloromethane and methanol.[1][5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationCodeHazard Statement
Serious Eye Damage/Eye IrritationEye Dam. 1H318: Causes serious eye damage
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)STOT SE 3H335: May cause respiratory irritation

Note: The GHS classification is based on aggregated data from multiple sources and may vary slightly between suppliers.

Toxicological Information

The primary toxicological concern associated with this compound is its potential to cause serious eye damage. It is also irritating to the skin and respiratory system.[1][6][8]

Toxicity EndpointResultSpeciesSource
Acute Oral LD50 >5000 mg/kgRat[9]
Acute Dermal LD50 >5000 mg/kgRabbit[9]

Experimental Protocols:

Detailed experimental protocols for the toxicological endpoints listed above are not available in the publicly accessible safety data sheets. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific details of the studies for this compound were not found in the provided search results.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists.
Eye Contact Rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10]

Fire and Explosion Hazard Data

PropertyValue
Flammability Combustible liquid.
Flash Point 70°C
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
Unsuitable Extinguishing Media Do not use a direct stream of water.
Hazardous Combustion Products Carbon oxides.
Special Protective Equipment for Firefighters Wear self-contained breathing apparatus for firefighting if necessary.[10]

Personal Protection and Handling

To ensure the safety of laboratory personnel, the following personal protective equipment (PPE) and handling procedures are recommended:

AspectRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area.
Eye/Face Protection Wear safety goggles or a face shield.[9]
Skin Protection Wear suitable protective clothing and solvent-resistant gloves.[9]
Respiratory Protection Utilize an organic vapor respirator if airborne levels are not maintained below exposure limits or if ventilation is inadequate.[9]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing the safety and hazards of a chemical substance like this compound.

Chemical_Hazard_Assessment cluster_0 1. Identification cluster_1 2. Hazard Identification cluster_2 3. Risk Assessment cluster_3 4. Risk Management A Substance Identification (Name, CAS No., Structure) B Physical Hazard Assessment (Flammability, Reactivity) A->B C Health Hazard Assessment (Toxicity, Irritation, Sensitization) A->C D Environmental Hazard Assessment (Aquatic Toxicity) A->D E Exposure Scenarios (Routes, Duration, Frequency) B->E C->E D->E F Risk Characterization E->F G Engineering Controls (Ventilation) F->G H Personal Protective Equipment (PPE) F->H I Safe Handling & Storage Procedures F->I J Emergency Procedures (First Aid, Spills) F->J

Caption: A logical workflow for chemical hazard assessment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3,6-Dimethyl-3-heptanol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on established principles of alcohol solubility, qualitative data, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C9H20O. Its structure, featuring a hydroxyl group on a branched nine-carbon chain, dictates its physical and chemical properties, including its solubility profile. Understanding its behavior in different organic solvents is crucial for its application in organic synthesis, as a reaction medium, or in formulation development within the pharmaceutical industry.

General Principles of Alcohol Solubility

The solubility of an alcohol is primarily determined by the interplay between its polar hydroxyl (-OH) group and its non-polar alkyl chain.

  • Hydrogen Bonding: The hydroxyl group is capable of forming hydrogen bonds with polar solvents, particularly protic solvents like other alcohols and water.

  • Van der Waals Forces: The non-polar alkyl chain interacts with other non-polar molecules through weaker van der Waals forces.

  • "Like Dissolves Like": This principle is paramount in predicting solubility. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

For this compound, the relatively long and branched alkyl chain (nine carbons) constitutes a significant non-polar character. While the tertiary hydroxyl group offers a site for polar interactions, its steric hindrance may slightly reduce its ability to form hydrogen bonds compared to primary or secondary alcohols. Consequently, this compound is expected to be insoluble in water but highly soluble in a wide range of organic solvents.[1] As the carbon chain of an alcohol increases in length, its solubility in water decreases due to the increasing dominance of the hydrophobic hydrocarbon portion.[2]

Solubility Data for this compound

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative information and predictions based on its structure provide a strong indication of its solubility profile.

Solvent ClassSpecific SolventQualitative SolubilityRationale
Alcohols MethanolSoluble[3]The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound. The alkyl chains allow for van der Waals interactions.
EthanolSoluble[1]Similar to methanol, ethanol is a polar, protic solvent that can engage in hydrogen bonding.
Ethers Diethyl EtherSoluble[1]As a polar aprotic solvent, diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol. Its overall non-polar character is compatible with the alcohol's long alkyl chain.
Esters Ethyl AcetateSoluble (Inferred from "Ester solvents"[1])Ethyl acetate is a moderately polar aprotic solvent that is a good solvent for many organic compounds.
Halogenated Solvents DichloromethaneSoluble[3]A polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Aromatic Hydrocarbons TolueneExpected to be Soluble/MiscibleThe non-polar aromatic ring of toluene will readily interact with the non-polar alkyl chain of this compound.
Aliphatic Hydrocarbons Hexane, HeptaneExpected to be Soluble/MiscibleThese non-polar solvents will have strong van der Waals interactions with the long alkyl chain of the alcohol.
Polar Aprotic Solvents AcetoneExpected to be Soluble/MiscibleAcetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Aqueous Solvents WaterInsoluble[1]The large, non-polar C9 alkyl chain dominates the molecule's character, making it hydrophobic and preventing dissolution in water.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data or to confirm miscibility, the following experimental protocol, based on the widely used "shake-flask" method, can be employed. This method is applicable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature and pressure.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials

  • Centrifuge (optional)

  • Syringe filters (if necessary for separation of phases)

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry, depending on the solvent and solute properties)

Methodology:

  • Preparation of the Mixture:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary from several hours to days, depending on the solvent-solute system.[4] It is advisable to determine the necessary equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the mixture to stand at the constant temperature to allow the undissolved solute to separate. For liquid-liquid systems where two phases are present, this will involve allowing the layers to settle.

    • If necessary, centrifugation can be used to accelerate the separation of the two phases.

  • Sampling:

    • Carefully extract a sample from the clear, saturated solvent phase, ensuring that none of the undissolved solute is transferred. A syringe with a filter can be useful for this step.

  • Analysis:

    • Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

For Determining Miscibility:

A simpler, qualitative method can be used to determine if two liquids are miscible (soluble in all proportions).

  • In a clear, sealed container (e.g., a test tube or vial), add equal volumes of this compound and the organic solvent.

  • Agitate the mixture thoroughly.

  • Allow the mixture to stand and observe.

    • If a single, clear phase is present, the liquids are miscible.

    • If two distinct layers form, the liquids are immiscible.

    • If the solution appears cloudy or forms an emulsion, they are partially miscible.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound and determining its solubility.

Solvent_Selection_Workflow start Start: Define Application (e.g., Reaction, Formulation) assess_polarity Assess Polarity of This compound (Primarily Non-polar) start->assess_polarity select_solvents Select Candidate Solvents (e.g., Hexane, Toluene, DCM, Ethanol) assess_polarity->select_solvents miscibility_test Perform Qualitative Miscibility Test select_solvents->miscibility_test miscible Miscible miscibility_test->miscible Single Phase not_miscible Not Miscible / Partially Miscible miscibility_test->not_miscible Multiple Phases final_selection Final Solvent Selection Based on Data and Application Needs miscible->final_selection quant_solubility Determine Quantitative Solubility (Shake-Flask Method) not_miscible->quant_solubility analyze_data Analyze Concentration (e.g., GC, HPLC) quant_solubility->analyze_data analyze_data->final_selection end End final_selection->end

Caption: Workflow for Solvent Selection and Solubility Determination.

References

A Technical Guide to 3,6-Dimethyl-3-heptanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dimethyl-3-heptanol, a summary of its commercial availability, and a detailed, plausible experimental protocol for its synthesis. While this document aims to be a thorough resource, it is important to note the current absence of published data regarding the specific biological activities, pharmacological properties, and associated signaling pathways of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol. Its fundamental properties are summarized in the table below, compiled from various chemical databases.[1][2]

PropertyValueSource
CAS Number 1573-28-0[1][2][3]
Molecular Formula C₉H₂₀O[1][2][3]
Molecular Weight 144.25 g/mol [1][4]
IUPAC Name 3,6-dimethylheptan-3-ol[1][3]
Density 0.824 g/cm³ (at 25°C)[2]
Boiling Point 173°C at 760 mmHg[2]
Flash Point 70°C[2]
Refractive Index 1.429[2]
XLogP3 2.7[4]

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development needs. The purity and quantity may vary by supplier.

SupplierNoted Purity/Grade
Sigma-Aldrich (AldrichCPR)For early discovery researchers; analytical data not provided by the supplier.
Santa Cruz BiotechnologyBiochemical for proteomics research.
Thermo Scientific (Alfa Aesar)
Key Organics
P&S Chemicals
ChemNet
HANGZHOU LEAP CHEM CO., LTD.
United States BiologicalHighly Purified

Synthesis Protocol: A Plausible Approach via Grignard Reaction

While specific literature detailing the synthesis of this compound is scarce, a reliable and widely applicable method for the preparation of tertiary alcohols is the Grignard reaction.[5][6][7] The following protocol outlines a plausible synthesis route involving the reaction of a Grignard reagent with a suitable ketone.

Reaction Scheme

The synthesis of this compound can be achieved by the reaction of ethylmagnesium bromide with 5-methyl-2-hexanone.

EtMgBr + 5-methyl-2-hexanone → this compound

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A Activate Mg turnings B React with Ethyl Bromide in dry ether A->B Initiation C Add 5-methyl-2-hexanone dropwise at 0°C B->C Transfer of Grignard Reagent D Stir at room temperature C->D E Quench with aq. NH4Cl D->E Reaction Completion F Extract with ether E->F G Dry and evaporate solvent F->G H Purify by distillation G->H I This compound H->I Final Product

Caption: Proposed workflow for the synthesis of this compound via Grignard reaction.

Detailed Methodology

Materials and Reagents:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 5-methyl-2-hexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

    • All glassware must be rigorously dried to exclude moisture.

    • Place magnesium turnings (1.1 equivalents) in a three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Ketone:

    • Cool the freshly prepared ethylmagnesium bromide solution to 0°C using an ice bath.

    • Dissolve 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound.

Analytical Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Analytical MethodExpected Data
¹H NMR Spectral data is available on public databases such as PubChem.[1]
¹³C NMR Spectral data is available on public databases such as PubChem.[1]
Mass Spectrometry (MS) Electron ionization mass spectra are available from the NIST WebBook, showing characteristic fragmentation patterns.[1]
Infrared Spectroscopy (IR) IR spectra are available from the NIST WebBook, showing a characteristic broad O-H stretch for the alcohol functional group.[1]

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published scientific literature detailing the biological activity, pharmacological effects, or involvement in any signaling pathways for this compound. Researchers and drug development professionals are encouraged to perform their own in-house screening and characterization to determine the potential bioactivity of this compound. The structural similarity to other biologically active branched-chain alcohols may suggest potential areas of investigation, but no direct evidence is currently available.

Safety Information

This compound is classified as causing serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.

References

A Technical Guide to the Stereoisomers of 3,6-Dimethyl-3-heptanol: Synthesis, Separation, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enantiomers of 3,6-dimethyl-3-heptanol, (S)-3,6-dimethyl-3-heptanol and (R)-3,6-dimethyl-3-heptanol. While specific experimental data for these particular enantiomers is limited in publicly available literature, this document outlines established methodologies for their synthesis, separation, and characterization based on principles of stereoselective organic chemistry and chiral analysis. The potential for differential biological activity between the enantiomers is also discussed, drawing parallels with other chiral molecules of pharmaceutical relevance. This guide serves as a foundational resource for researchers interested in the stereospecific properties and potential applications of these chiral tertiary alcohols.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties.[1] Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological activities, with one enantiomer potentially being therapeutically active while the other may be inactive or even contribute to adverse effects.[1]

This compound is a tertiary alcohol with a single stereocenter at the C3 position, existing as two enantiomers: (S)-3,6-dimethyl-3-heptanol and (R)-3,6-dimethyl-3-heptanol. While this specific compound is not extensively studied, chiral tertiary alcohols are important structural motifs in many biologically active compounds.[2] This guide will explore the synthetic strategies to obtain the individual enantiomers, the analytical techniques for their separation and characterization, and the potential implications of their stereochemistry on biological systems.

Physicochemical Properties of this compound (Racemic)
PropertyValueReference
Molecular FormulaC₉H₂₀O[3]
Molecular Weight144.25 g/mol [3]
CAS Number1573-28-0[3]
Boiling Point173 °C at 760 mmHg[4]
Density0.824 g/cm³[4]
Refractive Index1.429[4]
Flash Point70 °C[4]

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)- and (R)-3,6-dimethyl-3-heptanol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly.[5] For tertiary alcohols like this compound, a common approach is the enantioselective addition of an organometallic reagent to a prochiral ketone. In this case, the reaction would involve the addition of an ethyl Grignard or organolithium reagent to 5-methyl-2-hexanone in the presence of a chiral catalyst or ligand.

Conceptual Asymmetric Synthesis Workflow:

cluster_start Starting Materials cluster_reaction Asymmetric Grignard Addition cluster_workup Workup & Purification cluster_product Enantiomerically Enriched Product 5-Methyl-2-hexanone 5-Methyl-2-hexanone Reaction Vessel Reaction Vessel 5-Methyl-2-hexanone->Reaction Vessel Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Reaction Vessel Chiral Catalyst/Ligand Chiral Catalyst/Ligand Chiral Catalyst/Ligand->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography (S)- or (R)-3,6-Dimethyl-3-heptanol (S)- or (R)-3,6-Dimethyl-3-heptanol Chromatography->(S)- or (R)-3,6-Dimethyl-3-heptanol

Caption: Asymmetric synthesis of a this compound enantiomer.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[6] Common methods include:

  • Formation of Diastereomers: The racemic alcohol can be reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomers.[6] These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[6] The resolving agent is then cleaved to yield the pure enantiomers.

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[7] For tertiary alcohols, specific lipases or esterases can be employed for the kinetic resolution of their corresponding esters.[8]

  • Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers on a larger scale.[9][10]

Analytical Techniques for Chiral Separation and Characterization

The successful synthesis and resolution of (S)- and (R)-3,6-dimethyl-3-heptanol require robust analytical methods to determine enantiomeric purity and confirm the identity of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[11] The choice of the chiral stationary phase is critical for achieving good resolution.

Illustrative Chiral HPLC Experimental Protocol (General):

ParameterDescription
Column A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific column and analyte.
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection Refractive Index (RI) detector, as the analyte lacks a strong UV chromophore.
Temperature Ambient or controlled for improved reproducibility.
Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is an effective analytical method. This technique utilizes a chiral stationary phase, often based on cyclodextrin derivatives, to achieve separation.[7]

Illustrative Chiral GC Experimental Protocol (General):

ParameterDescription
Column A capillary column coated with a derivatized cyclodextrin (e.g., β- or γ-cyclodextrin).
Carrier Gas Helium or Hydrogen.
Injection Mode Split or splitless, depending on the sample concentration.
Temperature Program An optimized temperature gradient to ensure good separation and peak shape.
Detector Flame Ionization Detector (FID).

Conceptual Analytical Workflow:

cluster_sample Sample cluster_analysis Chiral Analysis cluster_data Data Acquisition & Processing cluster_result Result Racemic this compound Racemic this compound Chiral HPLC/GC Chiral HPLC/GC Racemic this compound->Chiral HPLC/GC Chromatogram Chromatogram Chiral HPLC/GC->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Enantiomeric Excess (ee) Calculation Enantiomeric Excess (ee) Calculation Peak Integration->Enantiomeric Excess (ee) Calculation Quantitative Enantiomeric Ratio Quantitative Enantiomeric Ratio Enantiomeric Excess (ee) Calculation->Quantitative Enantiomeric Ratio

Caption: Workflow for the determination of enantiomeric excess.

Spectroscopic and Polarimetric Characterization

Potential Biological and Pharmacological Significance

The biological activities of enantiomers can differ significantly due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.[12] Although no specific biological activities have been reported for the enantiomers of this compound, it is plausible that they could exhibit differential effects in biological systems.

For instance, in the context of drug development, one enantiomer may bind to a target receptor with high affinity, leading to a therapeutic effect, while the other enantiomer may have a lower affinity or interact with a different target, potentially causing off-target effects.[13] The study of individual enantiomers is therefore crucial for understanding the full pharmacological profile of a chiral compound.

Conceptual Signaling Pathway Interaction:

cluster_enantiomers Enantiomers cluster_receptor Target Receptor cluster_pathway Signaling Cascade cluster_response Biological Response (S)-Enantiomer (S)-Enantiomer Receptor Binding Site Receptor Binding Site (S)-Enantiomer->Receptor Binding Site High Affinity (R)-Enantiomer (R)-Enantiomer (R)-Enantiomer->Receptor Binding Site Low Affinity Downstream Effector 1 Downstream Effector 1 Receptor Binding Site->Downstream Effector 1 No Effect / Adverse Effect No Effect / Adverse Effect Receptor Binding Site->No Effect / Adverse Effect Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Therapeutic Effect Therapeutic Effect Downstream Effector 2->Therapeutic Effect

Caption: Hypothetical differential interaction of enantiomers with a biological target.

Conclusion

While specific experimental data on (S)- and (R)-3,6-dimethyl-3-heptanol is not extensively documented, this technical guide provides a framework for their synthesis, separation, and characterization based on established principles of chiral chemistry. The methodologies outlined herein, including asymmetric synthesis, chiral resolution, and analytical techniques such as chiral HPLC and GC, are well-suited for the study of these and other chiral tertiary alcohols. Given the profound impact of stereochemistry on biological activity, the investigation of the individual enantiomers of this compound represents a valuable area for future research, particularly in the fields of medicinal chemistry and drug discovery. The protocols and conceptual frameworks presented in this guide are intended to facilitate such endeavors.

References

3,6-Dimethyl-3-heptanol: An In-Depth Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documentation regarding the discovery, first synthesis, and natural occurrence of 3,6-Dimethyl-3-heptanol. While physicochemical properties are listed in chemical databases, primary research detailing its isolation from natural sources or a definitive synthetic protocol remains elusive. This guide synthesizes the available information and provides context based on related compounds and general chemical principles.

Discovery and Synthesis

Currently, there is no specific scientific literature detailing the first discovery or synthesis of this compound. Chemical databases list its CAS number as 1573-28-0, indicating it is a known compound, but the original report of its synthesis could not be located through extensive searches of chemical literature and patent databases.

It is highly probable that the synthesis of this compound would follow a standard Grignard reaction, a common and well-established method for the formation of tertiary alcohols.

Hypothetical Synthesis Protocol via Grignard Reaction

The synthesis would likely involve the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable ketone, in this case, 5-methyl-2-hexanone.

Reaction:

Detailed Hypothetical Methodology:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings would be reacted with ethyl bromide in anhydrous diethyl ether to form ethylmagnesium bromide.

  • Grignard Reaction: A solution of 5-methyl-2-hexanone in anhydrous diethyl ether would be added dropwise to the stirred Grignard reagent at a controlled temperature, typically in an ice bath to manage the exothermic reaction.

  • Workup: After the reaction is complete, the mixture would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., HCl or H₂SO₄).

  • Extraction and Purification: The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated. The resulting crude product would then be purified by distillation under reduced pressure.

Experimental Workflow:

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Workup and Purification Mg_turnings Magnesium Turnings Ethylmagnesium_bromide Ethylmagnesium Bromide Mg_turnings->Ethylmagnesium_bromide Ethyl_bromide Ethyl Bromide Ethyl_bromide->Ethylmagnesium_bromide Anhydrous_ether Anhydrous Diethyl Ether Anhydrous_ether->Ethylmagnesium_bromide Reaction_mixture Reaction Mixture Ethylmagnesium_bromide->Reaction_mixture 5_methyl_2_hexanone 5-Methyl-2-hexanone 5_methyl_2_hexanone->Reaction_mixture Acidic_workup Acidic Workup Reaction_mixture->Acidic_workup Extraction Extraction Acidic_workup->Extraction Purification Purification (Distillation) Extraction->Purification Final_product This compound Purification->Final_product G Biological_Sample Biological Sample (e.g., Plant, Insect) Headspace_Collection Headspace Collection (SPME or Purge & Trap) Biological_Sample->Headspace_Collection GC_MS_Analysis GC-MS Analysis Headspace_Collection->GC_MS_Analysis Spectral_Database Spectral Database (NIST, Wiley) GC_MS_Analysis->Spectral_Database Comparison Compound_Identification Compound Identification GC_MS_Analysis->Compound_Identification Spectral_Database->Compound_Identification Structure_Elucidation Structure Elucidation (NMR, FTIR) Compound_Identification->Structure_Elucidation For Novel Compounds G Odorant This compound (Hypothetical Pheromone) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) on ORN Dendrite OBP->OR Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation (Ion Channel Opening) Antennal_Lobe Antennal Lobe (Brain) ORN->Antennal_Lobe Signal Transmission (Action Potential) Behavioral_Response Behavioral Response Antennal_Lobe->Behavioral_Response Signal Processing

A Technical Review of 3,6-Dimethyl-3-heptanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-3-heptanol, a tertiary alcohol with the chemical formula C₉H₂₀O, is a branched-chain aliphatic alcohol. While structurally related compounds have found applications in various industries, publicly available research on the specific applications of this compound, particularly in the realms of drug development and biological signaling, is notably scarce. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis methodologies, and the applications of its closely related isomers. The information is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Due to the limited specific data on this compound, this review incorporates data from its isomers, such as 2,6-dimethyl-4-heptanol, to provide a broader context for its potential properties and applications, especially concerning safety and toxicology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and potential application in various experimental settings.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol
CAS Number 1573-28-0
Appearance Colorless liquid
Boiling Point 173 °C
Flash Point 70 °C
Density 0.82 g/cm³
Refractive Index 1.4290
Vapor Pressure 0.407 mmHg at 25°C
InChIKey HVPGGLNDHUWMLS-UHFFFAOYSA-N
SMILES CCC(C)(CCC(C)C)O

Synthesis and Manufacturing

The primary method for synthesizing tertiary alcohols like this compound is through the Grignard reaction. This versatile carbon-carbon bond-forming reaction is a staple in organic synthesis.

Experimental Protocol: Grignard Synthesis of a Tertiary Alcohol

The following is a general experimental protocol for the synthesis of a tertiary alcohol, which can be adapted for this compound. The specific starting materials for this compound would be 2-bromopentane and butanone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Alkyl halide (e.g., 2-bromopentane)

  • Ketone (e.g., butanone)

  • 1 M Sulfuric acid

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser (all glassware must be flame-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl halide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling of the ether.

    • Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.

  • Reaction with the Ketone:

    • Cool the Grignard reagent in an ice bath.

    • Dissolve the ketone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent, controlling the rate of addition to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 15-30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the ether by simple distillation.

    • Purify the resulting tertiary alcohol by fractional distillation.[1][2][3]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product Alkyl_Halide Alkyl Halide (e.g., 2-Bromopentane) Grignard_Formation Grignard Reagent Formation (in dry ether) Alkyl_Halide->Grignard_Formation Mg Magnesium Metal Mg->Grignard_Formation Ketone Ketone (e.g., Butanone) Grignard_Reaction Reaction with Ketone Ketone->Grignard_Reaction Grignard_Formation->Grignard_Reaction Grignard Reagent Hydrolysis Acidic Work-up (Hydrolysis) Grignard_Reaction->Hydrolysis Alkoxide Intermediate Purification Extraction & Purification (Distillation) Hydrolysis->Purification Crude Alcohol Final_Product This compound Purification->Final_Product

Caption: Grignard synthesis workflow for this compound.

Potential Applications

Fragrance and Flavor Industry

While specific applications for this compound are not well-documented, its isomers, particularly 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol, are used as fragrance ingredients.[4][5] They contribute to the scent profile of various consumer products. The function of these compounds in cosmetics is primarily as perfuming agents.[6]

Chemical Synthesis

The synthesis of 2,6-dimethyl-2-heptanol, an isomer of this compound, has been described in patents for use in daily chemical essence prescriptions.[7] This suggests a potential role for these types of branched-chain alcohols as intermediates or components in the chemical industry.

Safety and Toxicology

There is a lack of specific toxicological data for this compound in the public domain. However, a safety assessment for the isomer 2,6-dimethyl-4-heptanol has been conducted by the Research Institute for Fragrance Materials (RIFM), providing valuable insights into the potential safety profile of this class of compounds.

Toxicological Endpoint Result/Value Reference
Genotoxicity Not genotoxicBlueScreen assay found it negative for both cytotoxicity and genotoxicity.[8]
Repeated Dose Toxicity (NOAEL) 17 mg/kg/dayDerived from an OECD 422 study.[8]
Reproductive Toxicity (NOAEL) 500 mg/kg/dayFrom an OECD 422 study.[8]
Skin Sensitization No concern for skin sensitizationECHA (2010)[8]
Photoirritation/Photoallergenicity Not expected to be photoirritating/photoallergenicBased on UV absorption spectra.[8]
Acute Oral Toxicity (LD50, rat) 3560 mg/kgJournal of Industrial Hygiene and Toxicology.[9]
Acute Dermal Toxicity (LD50, rabbit) 4600 mg/kgRaw Material Data Handbook, Vol.1: Organic Solvents, 1974.[9]

Conclusion

This compound is a tertiary alcohol for which detailed application data, especially in the fields of pharmacology and drug development, is currently lacking in published literature. The primary available information pertains to its synthesis via the Grignard reaction and the use of its isomers in the fragrance industry. The toxicological data for the closely related isomer, 2,6-dimethyl-4-heptanol, suggests a relatively low order of acute toxicity and no significant concerns for genotoxicity or skin sensitization at current exposure levels in fragrance applications. For researchers and drug development professionals, this compound and its related structures represent a class of compounds with a defined synthetic pathway but an underexplored biological and pharmacological profile. Further research is necessary to elucidate any potential therapeutic or other advanced applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,6-Dimethyl-3-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1][2] This application note provides a detailed protocol for the synthesis of the tertiary alcohol, 3,6-dimethyl-3-heptanol, through the reaction of a ketone with an organomagnesium halide (Grignard reagent).[3][4] The procedure outlines the preparation of ethylmagnesium bromide followed by its reaction with 5-methyl-2-hexanone and subsequent acidic work-up. This methodology is broadly applicable for researchers, scientists, and professionals in drug development for creating complex alcohol moieties.

Introduction

The synthesis of tertiary alcohols is a common transformation in organic chemistry, often serving as a key step in the construction of complex molecular architectures. The Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound, remains one of the most efficient methods for this purpose.[5][6] When a Grignard reagent reacts with a ketone, a tertiary alcohol is formed after protonation.[3][4]

The target molecule, this compound (C₉H₂₀O), can be synthesized via three plausible retrosynthetic pathways, each involving a different ketone and Grignard reagent combination. This protocol will focus on the reaction between 5-methyl-2-hexanone and ethylmagnesium bromide.

Overall Reaction Scheme:

  • Step 1: Grignard Reagent Formation CH₃CH₂Br + Mg → CH₃CH₂MgBr

  • Step 2: Grignard Reaction and Work-up CH₃C(=O)CH₂CH₂CH(CH₃)₂ + CH₃CH₂MgBr → Intermediate Alkoxide → this compound

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Grignard reaction.[1]

ReagentMolecular FormulaMolar Mass ( g/mol )Suggested QuantityPurity/Grade
Magnesium TurningsMg24.312.67 g (0.11 mol)>99.5%
BromoethaneC₂H₅Br108.9712.0 g (8.1 mL, 0.11 mol)>99%, Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL>99.7%
IodineI₂253.811-2 small crystalsReagent Grade
5-Methyl-2-hexanoneC₇H₁₄O114.1911.4 g (14.0 mL, 0.10 mol)>98%
Hydrochloric AcidHCl36.46~100 mL3 M (aqueous)
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLAqueous Solution
Brine (Saturated NaCl)NaCl58.44~50 mLAqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular

Experimental Protocols

Safety Precautions:

  • All procedures must be conducted in a well-ventilated fume hood.

  • Grignard reagents are highly reactive with water and protic solvents; therefore, strictly anhydrous conditions must be maintained. All glassware must be flame-dried or oven-dried before use.[1]

  • Diethyl ether is extremely flammable and volatile. Work away from ignition sources.

  • The quenching process is exothermic and may release flammable gases. Perform this step slowly and with adequate cooling.

  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Purge the entire apparatus with dry nitrogen or argon gas.

  • Initiation: Place the magnesium turnings (2.67 g) in the flask. Add one or two small crystals of iodine to help activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (12.0 g) in 50 mL of anhydrous diethyl ether.

  • Reaction: Add approximately 5-10 mL of the bromoethane solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or cloudiness is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a pre-crushed piece of magnesium may be necessary.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, continue to stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Ketone Addition: Prepare a solution of 5-methyl-2-hexanone (11.4 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Cool the flask containing the freshly prepared Grignard reagent in an ice-water bath.

  • Reaction: Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux and keep the internal temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The mixture may become a thick, viscous slurry.

  • Quenching: Cool the reaction flask again in a large ice-water bath. Slowly and carefully add 100 mL of 3 M hydrochloric acid dropwise to the stirred reaction mixture to quench the reaction and dissolve the magnesium salts. Continue adding acid until the aqueous layer is clear and two distinct layers are visible.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with 50 mL of brine (to reduce the amount of dissolved water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Data and Expected Results

The physical and chemical properties of the final product are summarized below.

PropertyValue
Appearance Colorless liquid/oil[7]
Molecular Formula C₉H₂₀O[7][8][9]
Molar Mass 144.25 g/mol [7][9]
Boiling Point 173°C at 760 mmHg[7][8]
Density ~0.82 g/cm³[7][8]
CAS Number 1573-28-0[8][9][10]
Expected Yield 70-85%

Workflow and Pathway Diagrams

The logical flow of the experimental protocol is visualized below.

Grignard_Synthesis_Workflow cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Synthesis cluster_workup Part 3: Work-up & Purification A 1. Assemble & Purge Flame-Dried Glassware B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Prepare Bromoethane in Anhydrous Ether B->C D 4. Initiate Reaction & Form Grignard Reagent C->D E 5. Add 5-Methyl-2-hexanone Solution Dropwise at 0°C D->E Use Immediately F 6. Stir at Room Temperature (1-2 hours) E->F G 7. Quench with 3M HCl (aq) at 0°C F->G H 8. Extract with Diethyl Ether G->H I 9. Wash with NaHCO₃ & Brine H->I J 10. Dry (Na₂SO₄), Filter, & Concentrate I->J K 11. Purify by Vacuum Distillation J->K Product Final Product: This compound K->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiate Inactive magnesium surface; presence of moisture.Crush a few turnings of magnesium with a glass rod to expose a fresh surface. Ensure all glassware and reagents are scrupulously dry.[11] Use a heat gun to gently warm the flask.
Low yield of product Incomplete Grignard formation; side reactions (e.g., Wurtz coupling); impure reagents.Ensure complete consumption of magnesium before adding the ketone.[11] Maintain a slow addition rate of the ketone at a low temperature. Use freshly distilled reagents if necessary.
Formation of a white precipitate during Grignard formation Presence of moisture in the apparatus or reagents.This indicates the deactivation of the Grignard reagent. The reaction should be stopped and restarted with properly dried equipment and anhydrous reagents.[11]

References

Application Notes and Protocols for Grignard Reaction with Heptanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful execution of Grignard reactions with various heptanone isomers (2-heptanone, 3-heptanone, and 4-heptanone). The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including tertiary alcohols, which are valuable intermediates in drug development.[1][2]

Introduction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2][3] In the context of heptanone derivatives, this reaction is a reliable method for synthesizing tertiary alcohols, where the choice of the heptanone isomer and the Grignard reagent dictates the structure of the final product. The general transformation is depicted below:

  • Reaction with 2-Heptanone: Yields a tertiary alcohol with two different alkyl groups attached to the carbinol carbon.

  • Reaction with 3-Heptanone: Also produces a tertiary alcohol with two different alkyl groups.

  • Reaction with 4-Heptanone: Can lead to a tertiary alcohol where, if the Grignard reagent is a propyl derivative, two of the three alkyl groups on the carbinol carbon are identical.

The reactivity of the heptanone isomers can be influenced by steric hindrance around the carbonyl group. Generally, less sterically hindered ketones exhibit higher reactivity towards Grignard reagents.

Quantitative Data Summary

The following tables summarize representative quantitative data for Grignard reactions with heptanone derivatives. Yields can vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.

Table 1: Grignard Reaction with 2-Heptanone

Grignard ReagentProductTypical Yield (%)Reference
Methylmagnesium Bromide2-Methyl-2-heptanol62-65 (analogous reduction)[4]
Ethylmagnesium Bromide2-Ethyl-2-heptanol~80 (estimated)N/A
Propylmagnesium Bromide2-Propyl-2-heptanol~75 (estimated)N/A

Table 2: Grignard Reaction with 3-Heptanone

Grignard ReagentProductTypical Yield (%)Reference
Methylmagnesium Bromide3-Methyl-3-heptanol~80 (estimated)N/A
Ethylmagnesium Bromide3-Ethyl-3-heptanolNot specified[5]
Propylmagnesium Bromide3-Propyl-3-heptanol~70 (estimated)N/A

Table 3: Grignard Reaction with 4-Heptanone

Grignard ReagentProductTypical Yield (%)Reference
Methylmagnesium Bromide4-Methyl-4-heptanol~85 (estimated)N/A
Ethylmagnesium Bromide4-Ethyl-4-heptanol~80 (estimated)N/A
Propylmagnesium Bromide4-Propyl-4-heptanol69-75 (ketone synthesis)[6]

Note: Where specific yields for heptanone derivatives were not available, typical yields for analogous Grignard reactions on similar ketones are provided as estimations. The yield for 4-propyl-4-heptanol is inferred from the synthesis of 4-heptanone, which proceeds via the corresponding alcohol.

Experimental Protocols

Safety Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential.[1]

General Protocol for Grignard Reagent Formation

This protocol describes the preparation of a Grignard reagent (e.g., methylmagnesium bromide).

Materials:

  • Magnesium turnings

  • Alkyl halide (e.g., bromomethane in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and a calcium chloride drying tube.

Procedure:

  • Assemble the dry glassware. Place the magnesium turnings in the three-neck flask.

  • Add a single crystal of iodine to the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of the alkyl halide in anhydrous diethyl ether.

  • Add a small portion (about 10%) of the alkyl halide solution to the magnesium suspension. The reaction may need to be initiated by gentle warming. Initiation is indicated by the disappearance of the iodine color and the appearance of bubbling at the magnesium surface.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete reaction of the magnesium. The resulting cloudy, grey solution is the Grignard reagent.

Protocol for Grignard Reaction with a Heptanone Derivative (e.g., 2-Heptanone)

Materials:

  • Freshly prepared Grignard reagent solution

  • 2-Heptanone

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve the 2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-heptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

Work-up and Purification Protocol

Materials:

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]

  • Transfer the mixture to a separatory funnel. The desired tertiary alcohol will be in the ether layer.

  • Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][8]

  • The crude tertiary alcohol can be purified by distillation under reduced pressure or by column chromatography on silica gel.[7]

Visualizations

Grignard Reaction Mechanism

Caption: General mechanism of the Grignard reaction with a ketone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Prepare Grignard Reagent A->B C Add Heptanone Derivative B->C D Reaction Monitoring (TLC) C->D E Quench with Acid D->E F Liquid-Liquid Extraction E->F G Drying & Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: Step-by-step experimental workflow for the Grignard synthesis.

Logical Relationships of Reactants and Products

Logical_Relationships cluster_ketones Heptanone Isomers cluster_grignards Grignard Reagents cluster_alcohols Tertiary Alcohol Products K2 2-Heptanone A_2Me 2-Methyl-2-heptanol K2->A_2Me + K3 3-Heptanone A_3Et 3-Ethyl-3-heptanol K3->A_3Et + K4 4-Heptanone A_4Pr 4-Propyl-4-heptanol K4->A_4Pr + G_Me CH₃MgBr G_Me->A_2Me G_Et CH₃CH₂MgBr G_Et->A_3Et G_Pr CH₃CH₂CH₂MgBr G_Pr->A_4Pr

Caption: Reactant-product relationships in Grignard synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of 3,6-Dimethyl-3-heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the enantioselective synthesis of the (R) and (S) enantiomers of 3,6-dimethyl-3-heptanol. Due to the limited availability of direct published syntheses for this specific molecule, this protocol is a representative method adapted from established and reliable asymmetric synthesis strategies for structurally similar chiral alcohols. The core of this proposed synthesis involves the asymmetric addition of a Grignard reagent to a ketone, facilitated by a chiral auxiliary, followed by removal of the auxiliary to yield the target enantiomer. This method is widely recognized for its high potential for enantioselectivity and good yields. The protocols provided herein are intended to serve as a comprehensive starting point for researchers in organic synthesis and drug development.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds is often critical to their desired biological function. This compound, with a chiral center at the C3 position, is a valuable intermediate for the development of novel chemical entities. The ability to selectively synthesize either the (R) or (S) enantiomer is therefore of significant interest.

This application note details a proposed enantioselective synthesis strategy. The chosen methodology is based on the well-established principle of using a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. Specifically, we propose the use of a chiral ligand to control the addition of a Grignard reagent to a prochiral ketone.

Proposed Synthetic Strategy

The proposed synthesis for the enantiomers of this compound starts from the commercially available 4-methyl-2-pentanone. The key step is the diastereoselective addition of ethylmagnesium bromide in the presence of a chiral ligand. Subsequent removal of the chiral auxiliary will afford the desired enantiomer of this compound. The choice of the chiral ligand will determine whether the (R) or (S) enantiomer is preferentially formed.

Experimental Protocols

Materials and Methods

General: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. All glassware should be oven-dried prior to use. Solvents should be dried and distilled according to standard procedures. Reagents should be of high purity and used as received unless otherwise noted.

Instrumentation: Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Synthesis of (R)-3,6-Dimethyl-3-heptanol

Step 1: In-situ preparation of the chiral magnesium alkoxide

  • To a solution of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's ligand) (1.2 mol%) in anhydrous toluene (5 mL) at room temperature, add a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

Step 2: Asymmetric Grignard Addition

  • Cool the solution of the chiral magnesium alkoxide to -78 °C.

  • Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous toluene (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 6 hours.

Step 3: Quenching and Work-up

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3,6-dimethyl-3-heptanol.

Synthesis of (S)-3,6-Dimethyl-3-heptanol

The synthesis of the (S)-enantiomer follows the same procedure as the (R)-enantiomer, with the exception of using the (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine as the chiral ligand in Step 1.

Data Presentation

As this is a proposed synthesis, experimental data is not available. The following table provides representative data based on similar syntheses of chiral tertiary alcohols using asymmetric Grignard additions with chiral ligands.

EnantiomerChiral LigandTypical Yield (%)Typical Enantiomeric Excess (ee, %)
(R)-3,6-Dimethyl-3-heptanol(R,R)-Jacobsen's Ligand75 - 9085 - 95
(S)-3,6-Dimethyl-3-heptanol(S,S)-Jacobsen's Ligand75 - 9085 - 95

Visualizations

Experimental Workflow for Chiral Synthesis

G cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis R_Start Start with (R,R)-Jacobsen's Ligand R_Step1 Prepare Chiral Magnesium Alkoxide R_Start->R_Step1 R_Step2 Add 4-Methyl-2-pentanone at -78 °C R_Step1->R_Step2 R_Step3 Asymmetric Grignard Addition R_Step2->R_Step3 R_Step4 Quench with aq. NH4Cl R_Step3->R_Step4 R_Step5 Work-up and Extraction R_Step4->R_Step5 R_Step6 Purification by Chromatography R_Step5->R_Step6 R_End (R)-3,6-Dimethyl-3-heptanol R_Step6->R_End S_Start Start with (S,S)-Jacobsen's Ligand S_Step1 Prepare Chiral Magnesium Alkoxide S_Start->S_Step1 S_Step2 Add 4-Methyl-2-pentanone at -78 °C S_Step1->S_Step2 S_Step3 Asymmetric Grignard Addition S_Step2->S_Step3 S_Step4 Quench with aq. NH4Cl S_Step3->S_Step4 S_Step5 Work-up and Extraction S_Step4->S_Step5 S_Step6 Purification by Chromatography S_Step5->S_Step6 S_End (S)-3,6-Dimethyl-3-heptanol S_Step6->S_End

Caption: Workflow for the enantioselective synthesis of (R)- and (S)-3,6-dimethyl-3-heptanol.

Logical Relationship of Key Components

G cluster_chiral_control Chiral Control Ketone 4-Methyl-2-pentanone (Prochiral Substrate) Reaction Asymmetric Addition Ketone->Reaction Grignard Ethylmagnesium Bromide (Nucleophile) Grignard->Reaction R_Ligand (R,R)-Jacobsen's Ligand R_Ligand->Reaction S_Ligand (S,S)-Jacobsen's Ligand S_Ligand->Reaction R_Product (R)-3,6-Dimethyl-3-heptanol Reaction->R_Product  (R,R)-Ligand S_Product (S)-3,6-Dimethyl-3-heptanol Reaction->S_Product  (S,S)-Ligand

Caption: Key components and their roles in the asymmetric synthesis.

Application Notes and Protocols: (R)- and (S)-3,6-Dimethyl-3-heptanol as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tertiary alcohols are valuable building blocks in organic synthesis, offering a stereodefined center that can direct the formation of subsequent stereocenters. (R)- and (S)-3,6-Dimethyl-3-heptanol are attractive chiral building blocks due to the presence of a quaternary stereocenter, which can be a key structural element in various biologically active molecules and complex natural products. The tertiary alcohol functionality can be derivatized or used to direct subsequent reactions, while the aliphatic side chains provide lipophilicity.

These application notes provide a comprehensive overview of the potential utility of the chiral isomers of 3,6-Dimethyl-3-heptanol as versatile building blocks in stereoselective organic synthesis. While specific literature on multi-step total syntheses commencing from this particular chiral building block is not extensive, its structural features offer a valuable platform for the synthesis of complex chiral molecules.

Synthetic Potential and Key Transformations

The synthetic utility of this compound as a chiral building block lies in the ability to perform a variety of chemical transformations, preserving the integrity of the stereocenter. The hydroxyl group can be used as a directing group for stereoselective reactions on the alkyl chains or can be replaced with other functional groups.

A logical workflow for the utilization of (R)- or (S)-3,6-Dimethyl-3-heptanol is presented below.

G cluster_0 Chiral Building Block cluster_1 Key Transformations cluster_2 Intermediate Scaffolds cluster_3 Target Molecules start (R)- or (S)-3,6-Dimethyl-3-heptanol A Derivatization of Hydroxyl Group (e.g., O-acylation, O-alkylation) start->A B Substitution of Hydroxyl Group (e.g., Deoxyfluorination, Azidation) start->B C Directing Group for C-H Functionalization start->C D Chiral Esters / Ethers A->D E Chiral Alkyl Halides / Azides B->E F Functionalized Alkyl Chains C->F end Pharmaceuticals, Natural Products, Agrochemicals, Chiral Ligands D->end E->end F->end

Caption: Synthetic utility of this compound.

Data Presentation

As specific examples of the use of this compound in the literature are scarce, the following table presents hypothetical, yet expected, outcomes for key transformations based on general principles of asymmetric synthesis and reactions of tertiary alcohols.

TransformationReagents and ConditionsExpected ProductExpected Yield (%)Expected Enantiomeric Excess (ee%)
O-Acetylation Acetic anhydride, Pyridine, DMAP, CH₂Cl₂, 25 °C, 12 h(R/S)-3,6-Dimethyl-3-heptyl acetate90-98>99 (retention of stereochemistry)
O-Methylation NaH, Methyl iodide, THF, 0 °C to 25 °C, 8 h(R/S)-3-methoxy-3,6-dimethylheptane75-85>99 (retention of stereochemistry)
Deoxyfluorination Diethylaminosulfur trifluoride (DAST), CH₂Cl₂, -78 °C to 25 °C, 4 h(S/R)-3-fluoro-3,6-dimethylheptane60-70>95 (inversion of stereochemistry)
Mitsunobu Reaction (with HN₃) PPh₃, DIAD, HN₃-toluene solution, THF, 0 °C, 6 h(S/R)-3-azido-3,6-dimethylheptane50-65>95 (inversion of stereochemistry)
Directed C-H Oxidation (hypothetical) Pd(OAc)₂, PhI(OAc)₂, Ac₂O, 100 °C, 24 hOxidized derivatives at C5 or C740-60Diastereoselective

Experimental Protocols

The following are representative protocols for the preparation and use of enantiomerically enriched this compound.

Protocol 1: Enantioselective Synthesis of (S)-3,6-Dimethyl-3-heptanol via Asymmetric Grignard Addition

This protocol describes a potential method for the enantioselective synthesis of (S)-3,6-Dimethyl-3-heptanol using a chiral ligand to control the stereochemical outcome of a Grignard addition to a ketone.

Workflow:

G A Start: 4-Methyl-2-pentanone D Asymmetric Grignard Addition Reaction A->D B Grignard Reagent Preparation: Ethylmagnesium bromide in THF B->D C Chiral Ligand Addition: (-)-Sparteine C->D E Aqueous Workup: Saturated NH₄Cl solution D->E F Purification: Column Chromatography E->F G Product: (S)-3,6-Dimethyl-3-heptanol F->G

Caption: Asymmetric synthesis of (S)-3,6-Dimethyl-3-heptanol.

Materials:

  • 4-Methyl-2-pentanone

  • Ethylmagnesium bromide (1.0 M in THF)

  • (-)-Sparteine

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous toluene (50 mL) and (-)-Sparteine (1.2 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (1.0 M in THF, 1.1 mmol) to the solution and stir for 30 minutes at -78 °C.

  • Add 4-Methyl-2-pentanone (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to afford (S)-3,6-Dimethyl-3-heptanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Derivatization of (S)-3,6-Dimethyl-3-heptanol: Synthesis of (S)-3-azido-3,6-dimethylheptane via a Mitsunobu Reaction

This protocol details a method for the stereospecific conversion of the chiral alcohol to a chiral azide with inversion of configuration.

Workflow:

G A Start: (S)-3,6-Dimethyl-3-heptanol D Mitsunobu Reaction A->D B Reagents Addition: Triphenylphosphine (PPh₃) Diisopropyl azodicarboxylate (DIAD) B->D C Azide Source Addition: Hydrazoic acid (HN₃) solution C->D E Aqueous Workup and Extraction D->E F Purification: Column Chromatography E->F G Product: (R)-3-azido-3,6-dimethylheptane F->G

Caption: Synthesis of a chiral azide from a chiral alcohol.

Materials:

  • (S)-3,6-Dimethyl-3-heptanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Hydrazoic acid (HN₃) in toluene (handle with extreme caution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, dissolve (S)-3,6-Dimethyl-3-heptanol (1.0 mmol) and triphenylphosphine (1.5 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 mmol) dropwise to the stirred solution. The solution will typically turn a milky white color.

  • After 15 minutes, add a solution of hydrazoic acid in toluene (3.0 mmol) dropwise. Caution: Hydrazoic acid is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield (R)-3-azido-3,6-dimethylheptane.

Signaling Pathways and Drug Development

While this compound itself is not directly associated with any specific signaling pathways, the chiral motifs derived from it can be crucial for the binding affinity and selectivity of a drug candidate to its target protein (e.g., enzymes, receptors). The introduction of a stereodefined quaternary center can provide conformational rigidity to a molecule, which is often beneficial for potent and selective biological activity.

The logical relationship of how a chiral building block like this compound contributes to drug action is illustrated below.

G A Chiral Building Block ((R/S)-3,6-Dimethyl-3-heptanol) B Multi-step Asymmetric Synthesis A->B C Chiral Drug Candidate B->C D Biological Target (Enzyme/Receptor) C->D E Modulation of Signaling Pathway D->E F Cellular Response (Therapeutic Effect) E->F

Caption: Role of a chiral building block in drug discovery.

Conclusion

(R)- and (S)-3,6-Dimethyl-3-heptanol are promising chiral building blocks for the synthesis of complex molecules. The protocols and data presented here, though based on general principles due to a lack of specific literature, provide a solid foundation for researchers to explore the potential of these molecules in their synthetic endeavors. The ability to introduce a stereodefined quaternary center makes them valuable tools in the fields of pharmaceutical development, natural product synthesis, and materials science. Further research into the applications of these specific chiral building blocks is warranted.

Application Note: GC-MS Analysis of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the identification and quantification of 3,6-Dimethyl-3-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in drug development and quality control, providing a robust framework for the analysis of this branched tertiary alcohol in various matrices. The protocol encompasses sample preparation, instrument parameters, and data analysis, and includes representative quantitative data and a visual workflow to ensure clarity and reproducibility.

Introduction

This compound (C9H20O, CAS No: 1573-28-0) is a volatile organic compound with applications in various fields, including fragrance, flavor, and as a potential biomarker or impurity in chemical and pharmaceutical manufacturing. Accurate and sensitive analytical methods are crucial for its characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it the ideal technique for analyzing such compounds. This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Standard Preparation:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of GC-grade methanol or hexane in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Liquid Samples: For liquid samples where this compound is a component, a direct dilution with a suitable solvent (e.g., methanol, hexane) to bring the concentration within the calibration range is often sufficient.[1]

    • Solid Samples: For solid samples, an extraction step is necessary. Macerate a known weight of the solid sample and extract with a suitable solvent. The resulting extract may require further cleanup and dilution.

    • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[1]

    • Vialing: Transfer the final prepared samples and standards into 2 mL amber glass autosampler vials with PTFE-lined septa.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled with a mass spectrometer is used for this analysis. The following parameters are recommended as a starting point and may be optimized for your specific instrumentation and analytical goals.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (Split ratio 20:1) or Splitless for trace analysis
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-250
Scan ModeFull Scan
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes

Data Analysis and Results

Identification

The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum should also be compared with a reference library, such as the NIST Mass Spectral Library. The expected Kovats retention index for this compound on a standard non-polar column is approximately 987.[2]

Table 2: Mass Spectral Data for this compound

m/zRelative Abundance (%)Ion Assignment
59100[C3H7O]+
8785[C5H11O]+
4375[C3H7]+
7360[C4H9O]+
11530[M-C2H5]+
12910[M-CH3]+

Note: The mass spectrum of tertiary alcohols often shows a weak or absent molecular ion peak (M+ at m/z 144).

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Table 3: Representative Quantitative Data

ParameterResult
Retention Time (min)~8.5
Calibration Range (µg/mL)1 - 100
Linearity (R²)≥ 0.995
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5

Note: The LOD and LOQ values are estimates and should be experimentally determined according to established validation protocols.

Workflow and Diagrams

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Filter Filtration (0.22 µm) Standard->Filter Sample Sample Extraction/Dilution Sample->Filter Injection GC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (RT & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification Report Final Report Identification->Report Quantification->Report

References

Application Notes and Protocols for the Structural Elucidation of 3,6-Dimethyl-3-heptanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. This document provides a comprehensive guide to the structural elucidation of 3,6-dimethyl-3-heptanol using a suite of NMR experiments, including 1D (¹H and ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectroscopy. The detailed protocols and data analysis workflows presented herein are designed to assist researchers in confirming the molecular structure of this tertiary alcohol and similar small molecules.

Structure of this compound:

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Disclaimer: Experimental spectral data for this compound was not publicly available at the time of this publication. The following data is based on computational predictions and should be used as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom #Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegrationAssignment
10.89t7.53HCH₃-CH₂
21.45q7.52HCH₃-CH₂
4'1.12s-3HC(OH)-CH₃
51.35-1.45m-2HC-CH₂-CH₂
61.15-1.25m-2HCH₂-CH₂-CH
71.58m-1HCH(CH₃)₂
8, 90.88d6.66HCH(CH₃)₂
OH~1.5 (variable)s-1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom #Chemical Shift (ppm)DEPT-135DEPT-90Assignment
18.0CH₃ (positive)No peakCH₃-CH₂
234.5CH₂ (negative)No peakCH₃-CH₂
374.5No peakNo peakC-OH
4'26.0CH₃ (positive)No peakC(OH)-CH₃
442.0CH₂ (negative)No peakC-CH₂-CH₂
525.0CH₂ (negative)No peakCH₂-CH₂-CH
649.0CH (positive)CH (positive)CH(CH₃)₂
7, 823.0CH₃ (positive)No peakCH(CH₃)₂

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters. Instrument-specific adjustments may be necessary.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm.

  • Transmitter Offset (O1p): Centered in the spectral region of interest (e.g., 6 ppm).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width (SW): 200-240 ppm.

  • Transmitter Offset (O1p): Centered in the spectral region of interest (e.g., 100 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

3.2.3. DEPT-135 and DEPT-90 Spectroscopy

  • Pulse Program: Standard DEPT pulse sequences.

  • Follow the parameters for ¹³C NMR, adjusting the pulse program accordingly.

3.2.4. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Spectral Width (SW) in F1 and F2: Same as ¹H NMR.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.

  • Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.

  • Number of Increments in F1 (TD(F1)): 128-256.

  • Number of Scans (NS): 2-16 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width (SW) in F2 (¹H): Same as ¹H NMR.

  • Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR.

  • Number of Increments in F1 (TD(F1)): 256-512.

  • Number of Scans (NS): 4-32 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

Visualization of Structure Elucidation Workflow and Data Correlation

Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation H1 ¹H NMR Proton_Env Proton Environments & Multiplicities H1->Proton_Env C13 ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) C13->Carbon_Types DEPT DEPT-135 & DEPT-90 DEPT->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Structure Final Structure Confirmation Proton_Env->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_Connectivity->Structure

Figure 1: NMR workflow for structure elucidation.
Key 2D NMR Correlations

The following diagrams illustrate the key predicted correlations from 2D NMR experiments that are crucial for assigning the structure of this compound.

COSY Correlations:

G H1 H-1 (0.89 ppm) H2 H-2 (1.45 ppm) H1->H2 H5 H-5 (1.35-1.45 ppm) H6 H-6 (1.15-1.25 ppm) H5->H6 H7 H-7 (1.58 ppm) H6->H7 H8_9 H-8,9 (0.88 ppm) H7->H8_9

Figure 2: Predicted COSY correlations.

HSQC Correlations:

Figure 3: Predicted HSQC correlations.

HMBC Correlations:

G H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 H2 H-2 C1 C-1 H2->C1 H2->C3 C4_prime C-4' H2->C4_prime H4_prime H-4' H4_prime->C2 H4_prime->C3 C4 C-4 H4_prime->C4 H5 H-5 H5->C3 H5->C4 C6 C-6 H5->C6 H6 H-6 H6->C4 C5 C-5 H6->C5 C7_8 C-7,8 H6->C7_8 H7 H-7 H7->C5 H7->C6 H8_9 H-8,9 H8_9->C5 H8_9->C6 C7 C7 H8_9->C7

Figure 4: Key predicted HMBC correlations.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and analyzing the correlations presented in this document, researchers can confidently confirm the identity and structure of this and other similar small molecules, which is a critical step in chemical research and drug development.

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of enantiomers is of critical importance in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties.[1] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[2][3][4] This application note details a hypothetical, yet scientifically plausible, chiral HPLC method for the effective separation of the enantiomers of 3,6-Dimethyl-3-heptanol, a chiral alcohol. The method employs a polysaccharide-based CSP, which is known for its broad applicability and high enantioselectivity for a wide range of chiral compounds.[1][5]

Experimental Protocol

Materials and Reagents
  • Racemic this compound: (Sigma-Aldrich, Cat. No. 15297 or equivalent)

  • n-Hexane: HPLC grade (Fisher Scientific, Cat. No. H487-4 or equivalent)

  • Isopropanol (IPA): HPLC grade (Fisher Scientific, Cat. No. A416-4 or equivalent)

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Refractive Index Detector (RID).

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended. For this application, we will use a hypothetical column:

    • Column: ChiralCel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)

    • Dimensions: 250 mm x 4.6 mm i.d.

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: As this compound lacks a strong chromophore, a Refractive Index Detector (RID) is the preferred method of detection. If derivatization is performed with a UV-active agent, a DAD can be used (e.g., at 254 nm).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the sample diluent.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the racemic standard solution five times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

Data Presentation

The following table summarizes the expected chromatographic results for the enantiomeric separation of this compound using the proposed method.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.59.8
Tailing Factor 1.11.2
Theoretical Plates (N) 75007800
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Diluent) Analysis Sample Analysis (Inject Sample) SamplePrep->Analysis MobilePhasePrep Mobile Phase Preparation (n-Hexane/IPA 98:2) Equilibration System Equilibration (Stable Baseline) MobilePhasePrep->Equilibration SST System Suitability Test (5 Injections of Racemate) Equilibration->SST SST->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Quantification Quantification (Peak Area %) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chiral separation of this compound enantiomers.

Discussion

The proposed method provides a baseline for the separation of this compound enantiomers. Polysaccharide-based chiral stationary phases are highly effective for a broad range of chiral compounds due to their complex three-dimensional structures which allow for multiple types of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to chiral recognition.[1]

Optimization of the mobile phase composition is a critical step in method development.[5] Varying the percentage of the alcohol modifier (isopropanol) can significantly impact retention times and resolution. A lower percentage of IPA will generally lead to longer retention times and potentially better resolution, while a higher percentage will decrease retention times. The choice of alcohol modifier (e.g., ethanol vs. isopropanol) can also alter the selectivity of the separation. Additionally, adjusting the column temperature can influence the separation by affecting the thermodynamics of the chiral recognition process.[5]

This application note provides a starting point for researchers. The specific retention times and resolution will need to be empirically determined and optimized for the specific column and HPLC system used.

References

Application Notes and Protocols for the Derivatization of 3,6-Dimethyl-3-heptanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as alcohols can be challenging due to their low volatility and potential for peak tailing caused by interactions with the stationary phase. 3,6-Dimethyl-3-heptanol, a tertiary alcohol, is particularly susceptible to these issues due to the steric hindrance around its hydroxyl group. Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is therefore essential for the robust and reproducible GC analysis of this and similar molecules.

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation . These methods increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group with a nonpolar functional group, leading to improved peak shape, resolution, and sensitivity.

Principle of Derivatization for GC Analysis

The primary goal of derivatizing this compound is to mask the polar hydroxyl (-OH) group. This is achieved by replacing the active hydrogen with a less polar group, which in turn:

  • Increases Volatility: By reducing intermolecular hydrogen bonding, the boiling point of the analyte is lowered, making it more amenable to volatilization in the GC inlet.

  • Improves Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in GC analysis, preventing on-column degradation.

  • Enhances Chromatographic Performance: Derivatization minimizes interactions with active sites on the column, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample matrix.

Method 1: Silylation

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. For sterically hindered tertiary alcohols like this compound, a strong silylating agent in combination with a catalyst is recommended to ensure complete reaction.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other aprotic solvent such as acetonitrile or dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. The reagent should be in at least a 2-fold molar excess relative to the analyte.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-80°C for 60 minutes in a heating block or oven. The increased temperature is necessary to overcome the steric hindrance of the tertiary alcohol.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The derivatized sample is now ready for injection into the GC. A typical injection volume is 1 µL.

Important Considerations:

  • Anhydrous Conditions: Silylating reagents are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the reagent and the silylated product.

  • Catalyst: TMCS acts as a catalyst, increasing the reactivity of BSTFA, which is crucial for the derivatization of sterically hindered hydroxyl groups.

  • Reaction Optimization: For particularly challenging matrices or incomplete derivatization, the reaction time and temperature may need to be further optimized.

Method 2: Acylation

Acylation involves the introduction of an acyl group, converting the alcohol into an ester. This method effectively reduces the polarity of the analyte and improves its volatility. Acetic anhydride is a common and effective reagent for this purpose.

Experimental Protocol: Acylation of this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (acts as a catalyst and acid scavenger)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Gas-tight syringe for GC injection

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a reaction vial.

  • Reagent and Catalyst Addition: Add 200 µL of anhydrous pyridine followed by 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up (Optional): If necessary, the excess reagents can be removed. Add 1 mL of deionized water to the vial, vortex, and then add 1 mL of hexane. Vortex again and allow the layers to separate. The upper organic layer containing the derivatized analyte can be carefully transferred to a clean vial for GC analysis. For many applications, direct injection of the reaction mixture is sufficient.

  • GC Analysis: Inject 1 µL of the final solution (or the organic extract) into the GC.

Important Considerations:

  • By-products: The acylation reaction produces acetic acid as a by-product. Pyridine is used to neutralize this acid.

  • Reagent Purity: Use high-purity reagents to avoid the introduction of interfering peaks in the chromatogram.

Data Presentation

The following table provides a qualitative comparison of the two derivatization methods for tertiary alcohols and representative quantitative data for the acylation of a similar tertiary alcohol, tert-butanol.[1]

FeatureSilylation (BSTFA + TMCS)Acylation (Acetic Anhydride)
Reactivity Very high, effective for sterically hindered alcohols with catalyst and heat.Good, may require heating for tertiary alcohols.
By-products Volatile and generally do not interfere with chromatography.Non-volatile acidic by-products (neutralized by base).
Reaction Conditions Requires strictly anhydrous conditions.Less sensitive to moisture than silylation.
Derivative Stability TMS ethers are susceptible to hydrolysis.Acetate esters are generally stable.
Reagent Handling Highly moisture sensitive.Corrosive and lachrymatory.

Table 1: Quantitative Data for the Acetylation of Tert-Butanol[1]

Molar Ratio (tert-butanol:acetic acid)Temperature (°C)Time (h)Yield (%)
1:210024~90
1:610024~95
1:610048>99

This data for tert-butanol illustrates that for a tertiary alcohol, a higher molar ratio of the acylating agent and sufficient reaction time and temperature are necessary to achieve high derivatization yields.[1]

Visualization of Experimental Workflow

Derivatization_Workflow General Workflow for Derivatization of this compound for GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent (e.g., Pyridine) start->dissolve add_reagent Add Derivatizing Reagent (e.g., BSTFA+TMCS or Acetic Anhydride) dissolve->add_reagent react Heat and Vortex to Drive Reaction to Completion add_reagent->react cool Cool to Room Temperature react->cool inject Inject Derivatized Sample into GC cool->inject separate Chromatographic Separation inject->separate detect Detection (e.g., FID or MS) separate->detect quantify Data Analysis and Quantification detect->quantify end End: Quantitative Results quantify->end

Caption: Workflow for derivatization and GC analysis.

Recommended GC Parameters

The following are general starting parameters for the GC analysis of derivatized this compound. These should be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature:

    • FID: 300°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

This comprehensive guide provides the necessary protocols and information for the successful derivatization and GC analysis of this compound. By following these procedures, researchers can achieve reliable and reproducible quantitative results for this and other sterically hindered tertiary alcohols.

References

Application Note: Quantification of 3,6-Dimethyl-3-heptanol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a generalized protocol for the quantification of 3,6-Dimethyl-3-heptanol in various essential oil samples. While specific quantitative data for this compound in essential oils is not widely available in published literature, this document outlines a robust methodology using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), based on established methods for analyzing terpene alcohols and other volatile compounds in complex matrices.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Introduction

This compound is a tertiary heptanol derivative that may be present as a minor constituent in some essential oils, contributing to their overall aromatic profile. Accurate quantification of such compounds is crucial for the quality control, standardization, and assessment of the biological activity of essential oils. Gas chromatography is the preferred analytical technique for volatile compounds like terpene alcohols due to their volatility.[3][4] GC coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification is the most common approach.[1][5][6]

Experimental Protocols

Materials and Reagents
  • Essential Oil Samples: Procured from reputable suppliers or extracted in-house.

  • Analytical Standard: Certified reference material of this compound (purity ≥98%).

  • Internal Standard (IS): A compound not naturally present in the essential oil, with similar chemical properties to the analyte (e.g., n-Tridecane, Tetradecanol).[7]

  • Solvent: High-purity, GC-grade solvent such as hexane, ethanol, or ethyl acetate.[4]

Instrumentation

A Gas Chromatograph (GC) system equipped with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required. The system should include a capillary column suitable for the analysis of terpenes and related compounds (e.g., HP-5MS, DB-5, or equivalent).[2][5]

Sample Preparation
  • Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in the same solvent.

    • Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the essential oil samples (e.g., 1-100 µg/mL).[7]

    • Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Solutions:

    • Accurately weigh a known amount of the essential oil (e.g., 100 mg).

    • Dilute the essential oil in a precise volume of the solvent to bring the expected analyte concentration within the calibration range.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

    • Vortex the solution to ensure homogeneity.

GC-MS/FID Conditions

The following are typical starting conditions and may require optimization for specific instruments and samples:

ParameterGC-FID ConditionGC-MS Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min1.0 mL/min
Oven Program Initial: 60 °C, hold 2 min; Ramp: 5 °C/min to 240 °C, hold 5 minInitial: 60 °C, hold 2 min; Ramp: 5 °C/min to 240 °C, hold 5 min
Detector Temp 280 °C (FID)N/A
MS Source Temp N/A230 °C
MS Quad Temp N/A150 °C
Ionization Energy N/A70 eV
Scan Range N/Am/z 40-400
Method Validation

A full method validation should be performed according to established guidelines (e.g., AOAC) to ensure the reliability of the results.[7] Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration standards and performing a linear regression of the peak area ratio (analyte/IS) versus concentration. A correlation coefficient (r²) > 0.99 is generally considered acceptable.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Accuracy: Evaluated by performing spike and recovery studies on a placebo matrix or a representative essential oil sample. Recoveries between 80-120% are typically acceptable.[7]

  • Precision: Assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements, expressed as the relative standard deviation (RSD). An RSD of <15% is generally acceptable.[7]

Data Presentation

The following table provides an illustrative template for presenting quantitative data for this compound. Please note: The data presented below is hypothetical and for illustrative purposes only, as specific quantitative data for this compound in essential oils was not found in the initial literature search.

Essential Oil SourceMethodConcentration (µg/g)LOD (µg/g)LOQ (µg/g)Recovery (%)RSD (%)
Lavandula angustifoliaGC-MS15.2 ± 1.10.51.595.34.2
Salvia sclareaGC-FID28.7 ± 2.30.82.498.13.8
Pelargonium graveolensGC-MSNot Detected0.51.5N/AN/A
Thymus vulgarisGC-FID8.9 ± 0.70.82.492.55.1

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification essential_oil Essential Oil Sample dilution Dilution with Solvent essential_oil->dilution analyte_std This compound Standard calibration_curve Calibration Standards analyte_std->calibration_curve is_std Internal Standard spiking Spiking with IS is_std->spiking dilution->spiking sample_prep Prepared Sample spiking->sample_prep gc_injection GC Injection calibration_curve->gc_injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (MS or FID) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification final_report Final Report quantification->final_report validation Method Validation validation->final_report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The protocol described in this application note provides a solid foundation for the reliable quantification of this compound in essential oils. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results. While this document outlines a general methodology, optimization of the chromatographic conditions may be necessary depending on the specific essential oil matrix and the instrumentation used. This approach will enable researchers to accurately determine the concentration of this and other minor components, contributing to a better understanding of the chemical composition and quality of essential oils.

References

Application Notes and Protocols for 3,6-Dimethyl-3-heptanol as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-3-heptanol is a branched aliphatic alcohol with non-polar characteristics, suggesting its potential utility as a solvent in various laboratory and industrial applications. Its low water solubility and higher boiling point compared to many common volatile organic solvents make it a candidate for extractions, chemical reactions at elevated temperatures, and as a component in formulations. This document provides an overview of its known properties, potential applications, and general protocols for its use. It is important to note that while its physical and chemical properties are documented, specific, detailed experimental protocols for its use as a non-polar solvent in research applications are not extensively reported in publicly available scientific literature. The protocols provided herein are therefore general templates and should be adapted and optimized for specific research needs.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific applications and for designing experimental and work-up procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₂₀O[1][2][3]
Molecular Weight 144.25 g/mol [2][3]
Appearance Colorless liquid/Clear Oil[4]
Density 0.824 g/cm³[2]
Boiling Point 173 °C at 760 mmHg[2]
Flash Point 70 °C[2]
Vapor Pressure 0.407 mmHg at 25 °C[2]
Refractive Index 1.429[2]
Solubility Soluble in dichloromethane, methanol, ethanol, ether, and ester solvents. Insoluble in water.[4]
CAS Number 1573-28-0[1][2]

Potential Applications in Research and Development

Based on its non-polar nature and physical properties, this compound can be considered for the following applications:

  • Liquid-Liquid Extraction: Due to its immiscibility with water, it can be used to extract non-polar to moderately polar organic compounds from aqueous solutions. Its low volatility compared to solvents like diethyl ether or dichloromethane reduces evaporative losses.

  • Reaction Solvent: Its relatively high boiling point makes it suitable for chemical reactions that require elevated temperatures to proceed at a reasonable rate.

  • Chromatography: While less common, it could potentially be used as a component of the mobile phase in normal-phase chromatography or as a solvent for sample preparation.

  • Formulation Component: In drug development, it could be explored as a non-polar excipient in formulations for poorly water-soluble active pharmaceutical ingredients (APIs).

Experimental Protocols

The following are generalized protocols. Researchers should perform small-scale trials to optimize conditions for their specific application.

Protocol for Liquid-Liquid Extraction of a Non-Polar Analyte from an Aqueous Matrix

This protocol describes a general procedure for using this compound to extract a non-polar compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target analyte

  • This compound (extraction solvent)

  • Separatory funnel of appropriate volume

  • Sodium chloride (optional, for breaking emulsions)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution containing the analyte to a separatory funnel.

  • Solvent Addition: Add a volume of this compound to the separatory funnel. A 1:1 volume ratio of aqueous to organic phase is a common starting point.

  • Extraction: Stopper the separatory funnel and invert it gently. Open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. This compound is less dense than water and will be the upper layer.

  • Collection: Carefully drain the lower aqueous layer. If emulsions form, the addition of a small amount of saturated sodium chloride solution can help to break them. Collect the upper organic layer (this compound containing the analyte).

  • Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected organic phase to remove residual water. Swirl and let it stand for a few minutes.

  • Isolation: Decant or filter the dried organic phase to remove the drying agent. The analyte can then be recovered from the this compound by techniques such as distillation or rotary evaporation, taking into account the solvent's high boiling point.

G start Start: Aqueous solution with analyte in separatory funnel add_solvent Add this compound start->add_solvent shake Shake and vent to extract add_solvent->shake separate Allow phases to separate shake->separate collect_organic Collect organic layer separate->collect_organic dry Dry organic layer with anhydrous salt collect_organic->dry isolate Isolate analyte from solvent dry->isolate end_node End: Purified analyte isolate->end_node

Caption: General workflow for a liquid-liquid extraction.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition.

Conclusion

This compound possesses physicochemical properties that make it a viable candidate as a non-polar solvent for various research and development applications. However, the lack of specific, published protocols necessitates that researchers develop and validate their own methods for its use. The general guidelines provided in this document serve as a starting point for such method development. As with any chemical, proper safety precautions must be observed during its handling and use.

References

Application Note: Enzymatic Resolution of (±)-3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral tertiary alcohols are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. The production of enantiomerically pure forms of these compounds is often a critical step in drug development. Enzymatic kinetic resolution (KR) presents a highly selective and environmentally benign method for separating racemic mixtures of chiral molecules.[1] This application note describes a general protocol for the enzymatic kinetic resolution of the tertiary alcohol (±)-3,6-dimethyl-3-heptanol using a lipase-catalyzed acylation reaction. While the enzymatic resolution of tertiary alcohols can be challenging due to steric hindrance, lipases, particularly from Candida antarctica, have shown efficacy in resolving such sterically demanding substrates.[1][2]

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme.[1] In this protocol, a lipase is used to selectively acylate one enantiomer of (±)-3,6-dimethyl-3-heptanol, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.

Experimental Protocols

1. General Protocol for Enzymatic Kinetic Resolution of (±)-3,6-Dimethyl-3-heptanol

This protocol is a generalized procedure based on established methods for the kinetic resolution of tertiary alcohols using lipases.[2][3] Optimization of specific parameters such as enzyme choice, solvent, acyl donor, temperature, and reaction time may be required for this specific substrate.

Materials:

  • (±)-3,6-Dimethyl-3-heptanol

  • Immobilized Candida antarctica Lipase B (CAL-B, such as Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-heptane, toluene)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Reaction monitoring equipment (GC with a chiral column)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-3,6-dimethyl-3-heptanol (1.0 mmol).

  • Add 10 mL of anhydrous n-heptane and activated molecular sieves.

  • Add the acyl donor, vinyl acetate (1.5 mmol, 1.5 equivalents).

  • Add the immobilized lipase, Candida antarctica lipase B (20-50 mg/mmol of substrate).

  • Seal the flask and stir the mixture at a constant temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours). Quench the enzymatic reaction in the aliquot (e.g., by filtering off the enzyme) and analyze by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the substrate and product, and the conversion.

  • Stop the reaction when the desired conversion (ideally close to 50%) and enantiomeric excess are achieved.

  • Remove the immobilized enzyme by filtration and wash it with the reaction solvent. The enzyme can often be reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the resulting enantioenriched ester and the unreacted enantioenriched alcohol by column chromatography.

2. Protocol for Chiral Gas Chromatography (GC) Analysis

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., based on cyclodextrin derivatives, such as CP-Chirasil-DEX CB).[4][5]

GC Conditions (Example):

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at a low initial temperature (e.g., 80 °C) and use a slow temperature ramp (e.g., 2 °C/min) to a final temperature of 150 °C. This helps in achieving better separation of enantiomers.[4]

  • Injection: 1 µL, split mode.

Sample Preparation:

  • Dilute the reaction aliquot in a suitable solvent (e.g., n-heptane or diethyl ether) before injection.

  • For the analysis of the ester product, it may be necessary to develop a separate GC method.

Data Presentation

The following table represents hypothetical data for the enzymatic resolution of a tertiary alcohol, illustrating how results can be structured for comparison.

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee_s (%) (Alcohol)ee_p (%) (Ester)E-value
1CAL-BVinyl Acetaten-Heptane402445>99 (S)82 (R)>200
2CAL-BVinyl AcetateToluene40244892 (S)96 (R)150
3CAL-BIsopropenyl Acetaten-Heptane501850>99 (S)>99 (R)>200
4CAL-AVinyl Acetaten-Heptane40483554 (S)>99 (R)65

ee_s: enantiomeric excess of the remaining substrate (alcohol). ee_p: enantiomeric excess of the formed product (ester). The E-value is calculated from the conversion and enantiomeric excesses.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

G Figure 1. Experimental Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Separation cluster_products Products racemate (±)-3,6-Dimethyl-3-heptanol mix Mix Reagents racemate->mix reagents Acyl Donor (Vinyl Acetate) Anhydrous Solvent (n-Heptane) reagents->mix enzyme Immobilized Lipase (CAL-B) enzyme->mix reaction Stir at Controlled Temperature (e.g., 40-50°C) mix->reaction monitoring Monitor by Chiral GC reaction->monitoring monitoring->reaction < 50% conv. filtration Filter to Remove Enzyme monitoring->filtration ~50% conv. evaporation Evaporate Solvent filtration->evaporation chromatography Column Chromatography evaporation->chromatography alcohol Enantioenriched (S)-Alcohol chromatography->alcohol ester Enantioenriched (R)-Ester chromatography->ester G Figure 2. Key Parameters Influencing Enzymatic Resolution cluster_inputs Input Variables cluster_outputs Performance Metrics center_node Enzymatic Kinetic Resolution Conversion Conversion (%) center_node->Conversion ee Enantiomeric Excess (ee%) center_node->ee Enzyme Enzyme Choice (e.g., CAL-B) Enzyme->center_node Substrate Substrate (Tertiary Alcohol) Substrate->center_node Solvent Solvent (e.g., Heptane) Solvent->center_node AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->center_node Temp Temperature Temp->center_node Time Reaction Time Time->center_node EValue Enantioselectivity (E-value) Conversion->EValue ee->EValue

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Grignard synthesis of tertiary alcohols?

A1: The three most prevalent side reactions are:

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate. This results in the recovery of the starting ketone after acidic workup.[1][2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a hydride transfer. This process also generates an alkene from the Grignard reagent.[1][2]

  • Wurtz Coupling: During the formation of the Grignard reagent, the newly formed organomagnesium halide can react with the remaining organic halide to produce a homocoupled dimer (R-R).[2][3]

Q2: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?

A2: Failure to initiate is a common issue, often stemming from:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by water.[4][5] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that anhydrous solvents are used.[4]

  • Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4]

  • Solutions:

    • Activate the magnesium by crushing the turnings to expose a fresh surface.[2]

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[2]

    • Gentle heating with a heat gun can help initiate the reaction, but be cautious as the reaction is exothermic.[2]

Q3: I am observing a significant amount of my starting ketone after the reaction. What is the cause and how can I prevent it?

A3: The recovery of your starting ketone is likely due to the enolization side reaction. This is favored when:

  • The ketone is sterically hindered.[1][6]

  • The Grignard reagent is bulky and acts as a base rather than a nucleophile.[6]

  • To minimize enolization, consider the following:

    • Use a less sterically hindered ketone or Grignard reagent if possible.

    • Add the Grignard reagent slowly to the ketone at a low temperature (e.g., -78 °C) to favor nucleophilic addition.

    • Consider using an organolithium reagent, which can be less prone to enolization.

    • The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.

Q4: My desired tertiary alcohol is contaminated with a secondary alcohol. What is the source of this impurity?

A4: The presence of a secondary alcohol indicates that a reduction side reaction has occurred. This happens when the Grignard reagent has β-hydrogens (e.g., isopropylmagnesium bromide) and transfers a hydride to the ketone.[1] This is more common with sterically hindered ketones. To avoid this, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) if your synthesis allows.

Q5: During the preparation of my Grignard reagent, the yield is low and I see a high-boiling byproduct. What is happening?

A5: This is characteristic of the Wurtz coupling side reaction, where the Grignard reagent couples with the unreacted organic halide.[3] This is often caused by:

  • High local concentration of the organic halide: Rapid addition of the halide can lead to coupling.[3]

  • Elevated temperatures: The coupling reaction is favored at higher temperatures.[3]

  • To minimize Wurtz coupling:

    • Add the organic halide slowly and dropwise to the magnesium suspension.[3]

    • Maintain a low reaction temperature.[3]

    • Ensure efficient stirring.[2]

Troubleshooting Guides

Issue 1: Low Yield of Tertiary Alcohol and Recovery of Starting Ketone
Possible Cause Troubleshooting Action
Enolization Use a less sterically hindered Grignard reagent or ketone.
Add the Grignard reagent slowly to the ketone at low temperature (-78 °C).
Consider using an organocerium reagent (prepared by adding CeCl₃ to the Grignard reagent) to increase nucleophilicity.
Grignard Reagent Decomposition Ensure strictly anhydrous conditions. Use freshly distilled anhydrous solvents.
Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 equivalents).
Issue 2: Presence of Secondary Alcohol Impurity
Possible Cause Troubleshooting Action
Reduction Use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
If a Grignard reagent with β-hydrogens is necessary, perform the reaction at a very low temperature.
Issue 3: Low Yield of Grignard Reagent and Formation of High-Boiling Byproduct
Possible Cause Troubleshooting Action
Wurtz Coupling Add the organic halide dropwise and slowly to the magnesium turnings.
Maintain a low and controlled reaction temperature.
Use a continuous flow process for Grignard reagent formation if possible, as this has been shown to significantly reduce Wurtz coupling.[7][8]

Data Presentation

Table 1: Effect of Synthesis Method on Wurtz Coupling in Grignard Reagent Formation

Grignard ReagentSynthesis MethodSolventConversion (%)Selectivity (%)
Pentylmagnesium BromideSemi-batchDiethyl Ether~95~90
Pentylmagnesium BromideContinuous Lab ScaleDiethyl Ether>99>98
Pentylmagnesium ChlorideSemi-batchDiethyl Ether~90~85
Pentylmagnesium ChlorideContinuous Lab ScaleDiethyl Ether>99>97

This data is a representative summary based on findings that continuous processes improve selectivity by minimizing Wurtz coupling.[7]

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis of a Tertiary Alcohol with Minimization of Side Reactions
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under an inert atmosphere until the iodine sublimes and its color disappears.[3] Allow the flask to cool to room temperature.

  • Grignard Reagent Formation:

    • Dissolve the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the activated magnesium to initiate the reaction.

    • Once initiated (observed by bubbling and/or a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3] For sterically hindered substrates prone to enolization, a lower temperature (e.g., -78 °C) is recommended.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography as appropriate.

Visualizations

Logical Diagram of Common Side Reactions

Side_Reactions Common Side Reactions in Grignard Synthesis of Tertiary Alcohols Start Grignard Reagent (R-MgX) + Ketone (R'COR'') Desired_Product Tertiary Alcohol Start->Desired_Product Nucleophilic Addition (Desired Pathway) Enolization Enolization Start->Enolization Grignard as Base (α-proton abstraction) Reduction Reduction Start->Reduction β-Hydride Transfer Starting_Ketone Recovered Starting Ketone Enolization->Starting_Ketone Acidic Workup Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Alkene Alkene Reduction->Alkene Wurtz Wurtz Coupling (during Grignard formation) Dimer R-R Dimer Wurtz->Dimer Grignard_Formation Organic Halide (R-X) + Mg Grignard_Formation->Start Successful Formation Grignard_Formation->Wurtz Side Reaction

Caption: Logical pathways of desired and side reactions.

Experimental Workflow for Minimizing Side Reactions

Workflow Workflow to Minimize Side Reactions Start Start Prep Prepare Anhydrous Glassware & Solvents Start->Prep Activate_Mg Activate Magnesium (e.g., with Iodine) Prep->Activate_Mg Grignard_Formation Slow, Dropwise Addition of Organic Halide to Mg (Low Temperature) Activate_Mg->Grignard_Formation Cool_Grignard Cool Grignard Reagent (0 °C to -78 °C) Grignard_Formation->Cool_Grignard Minimizes Wurtz Coupling Ketone_Addition Slow, Dropwise Addition of Ketone to Grignard Cool_Grignard->Ketone_Addition Reaction Stir and Allow to Warm to Room Temperature Ketone_Addition->Reaction Minimizes Enolization & Reduction Workup Quench with Sat. NH4Cl (aq) and Extract Reaction->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Optimized experimental workflow for tertiary alcohol synthesis.

References

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Branched Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing issues with branched alcohols in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my branched alcohol peaks tailing in my GC-MS chromatogram?

Peak tailing for polar compounds like branched alcohols is a common chromatographic issue. It occurs when a portion of the analyte molecules is retained longer than the main peak, resulting in an asymmetrical peak shape. This can compromise the accuracy and reproducibility of your quantification by affecting peak integration and resolution. The primary causes can be divided into two main categories:

  • Chemical Interactions: The polar hydroxyl (-OH) group of branched alcohols is susceptible to forming hydrogen bonds with active sites within the GC system. These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on contaminants within the system. This secondary retention mechanism is a frequent cause of peak tailing for polar analytes.

  • Physical and Mechanical Issues: Problems with the physical flow path of the sample through the GC system can also lead to peak tailing. These issues can include:

    • Poor Column Installation: An improperly cut or installed column can create dead volume or turbulence in the flow path.[1][2]

    • System Contamination: Buildup of non-volatile residues from previous samples in the inlet or at the head of the column can create active sites and obstruct the sample path.[3]

    • Low Carrier Gas Flow: Insufficient carrier gas flow can lead to poor peak shape.

Q2: How can I determine if the peak tailing is due to chemical interactions or a physical problem?

A good diagnostic step is to observe the peak shapes of all compounds in your chromatogram.

  • If only the branched alcohol and other polar compound peaks are tailing: This strongly suggests a chemical interaction issue, where the polar analytes are interacting with active sites in the system.

  • If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing: This is more indicative of a physical or mechanical problem, such as a poor column cut, improper column installation, or a leak in the system.[4][5]

Q3: What are the immediate steps I can take to address peak tailing caused by active sites?

If you suspect active sites are the cause of your peak tailing, the first and most common area to address is the GC inlet. Performing routine inlet maintenance can often resolve the issue. This includes:

  • Replacing the Inlet Liner: The liner is a common site for contamination and the creation of active sites. Replace it with a new, deactivated liner.

  • Replacing the Septum: A worn or cored septum can introduce contaminants into the inlet.

  • Replacing the O-ring: A worn O-ring can lead to leaks and improper sealing of the liner.

If inlet maintenance does not resolve the issue, trimming a small section (10-20 cm) from the front of the GC column can remove the contaminated portion and expose a fresh, inert surface.

Q4: Can my choice of GC column affect peak tailing for branched alcohols?

Yes, the choice of GC column is critical. Using a non-polar or weakly polar column for the analysis of polar compounds like branched alcohols will likely result in significant peak tailing due to the mismatch in polarity between the analyte and the stationary phase. A more polar stationary phase, such as a wax-type column (polyethylene glycol), is generally recommended for the analysis of alcohols to achieve better peak shape.

Q5: When should I consider derivatization for my branched alcohol samples?

If you have tried the troubleshooting steps above and are still experiencing significant peak tailing, derivatization can be a very effective solution. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC-MS analysis. For alcohols, silylation is a common derivatization technique. This process replaces the active hydrogen on the hydroxyl group with a less polar and more stable silyl group (e.g., trimethylsilyl - TMS).

Advantages of Derivatization:

  • Reduces the polarity of the alcohol, minimizing interactions with active sites.

  • Increases the volatility and thermal stability of the analyte.

  • Often results in sharper, more symmetrical peaks.[6][7]

Data Presentation

The following table summarizes the potential impact of various troubleshooting steps on the peak shape of a branched alcohol, using the peak asymmetry factor as a metric. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.0 indicate tailing.

Troubleshooting ActionAnalyteInitial Asymmetry Factor (Typical)Expected Asymmetry Factor After ActionNotes
Inlet Maintenance
Replace standard liner with a deactivated (silanized) linerBranched Alcohol> 2.01.1 - 1.5Deactivated liners have fewer active silanol groups.
Column Maintenance
Trim 15 cm from the front of a contaminated columnBranched Alcohol> 2.51.2 - 1.6Removes non-volatile residue and active sites at the column head.
Method Optimization
Switch from a non-polar to a polar (e.g., Wax) columnBranched Alcohol> 3.01.0 - 1.4"Like dissolves like" principle improves chromatographic interaction.
Sample Preparation
Derivatization (Silylation) of the alcoholBranched Alcohol> 2.01.0 - 1.2Masks the polar hydroxyl group, significantly reducing tailing.

Mandatory Visualization

G cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Resolution Start Peak Tailing Observed for Branched Alcohols CheckAllPeaks Are all peaks tailing (including non-polar compounds)? Start->CheckAllPeaks PhysicalIssue Likely Physical/Mechanical Issue CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Likely Chemical Interaction (Active Sites) CheckAllPeaks->ChemicalIssue No CheckColumn Check Column Installation: - Proper insertion depth - Clean, square cut PhysicalIssue->CheckColumn InletMaint Perform Inlet Maintenance: - Replace liner with deactivated liner - Replace septum and O-ring ChemicalIssue->InletMaint Resolved Peak Shape Improved CheckColumn->Resolved TrimColumn Trim 10-20 cm from Column Inlet InletMaint->TrimColumn Tailing Persists InletMaint->Resolved Tailing Resolved CheckColumnType Evaluate Column Choice: - Is the stationary phase polar enough (e.g., Wax)? TrimColumn->CheckColumnType Tailing Persists TrimColumn->Resolved Tailing Resolved Derivatize Consider Derivatization (Silylation) CheckColumnType->Derivatize Tailing Persists CheckColumnType->Resolved Tailing Resolved Derivatize->Resolved

Caption: Troubleshooting workflow for GC-MS peak tailing of branched alcohols.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner, Septum, and O-Ring Replacement)

This protocol outlines the steps for routine maintenance of the GC inlet, a common source of peak tailing issues.

Materials:

  • Lint-free gloves

  • Tweezers

  • Wrench for septum nut

  • New, deactivated inlet liner

  • New septum

  • New O-ring

Procedure:

  • Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the instrument to cool down.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Use the appropriate wrench to loosen and remove the septum retaining nut.[1]

  • Replace the Septum: Use tweezers to remove the old septum from the nut. Place the new septum into the nut, ensuring it is seated correctly. Do not overtighten the nut upon reinstallation.[1]

  • Remove the Liner: Lift the septum retaining assembly and use tweezers to carefully pull the old liner out of the inlet.[1]

  • Install the New Liner and O-Ring: Place a new O-ring onto the new deactivated liner. Wearing lint-free gloves, insert the new liner into the inlet until it is properly seated.[1]

  • Reassemble the Inlet: Re-attach the septum retaining assembly.

  • Purge and Leak Check: Restore the carrier gas flow. Allow the inlet and column to purge with carrier gas for 10-15 minutes before heating. Perform a leak check around the inlet fittings.

  • Equilibrate: Heat the inlet and oven to your method's setpoints and allow the system to equilibrate before running a sample.

Protocol 2: Capillary GC Column Trimming

This protocol describes how to properly trim the front end of a capillary column to remove contamination.

Materials:

  • Lint-free gloves

  • Ceramic scoring wafer or capillary column cutter

  • Magnifying glass or low-power microscope

  • Solvent (e.g., isopropanol or acetone) and lint-free wipes

Procedure:

  • Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect the Column: Carefully loosen and remove the column nut from the inlet.

  • Wipe the Column: Gently wipe the outside of the column with a lint-free wipe dampened with solvent to remove any residues.

  • Score the Column: Using a ceramic scoring wafer, make a single, light score mark on the polyimide coating of the column, about 10-20 cm from the end. The score should be perpendicular to the column length.[2][8]

  • Break the Column: Hold the column on either side of the score and gently bend it away from the score line until it snaps cleanly.[8]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. The end should be a clean, square (90-degree) cut with no jagged edges or shards.[9] If the cut is not clean, repeat the process.

  • Reinstall the Column: Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Purge and Equilibrate: Restore carrier gas flow, purge the system, perform a leak check, and equilibrate the system before analysis.

Protocol 3: Silylation of Branched Alcohols (General Protocol)

This is a general protocol for the derivatization of alcohols using a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing the branched alcohol, dried and in an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • BSTFA (or BSTFA with 1% TMCS as a catalyst)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as silylation reagents react readily with water. The sample should be dissolved in a dry, aprotic solvent.

  • Add Reagent: To your sample in the reaction vial, add an excess of the silylation reagent (e.g., 50-100 µL of BSTFA for a small amount of analyte). If derivatization is difficult, using BSTFA with 1% TMCS can increase reactivity.

  • Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes. Reaction times and temperatures may need to be optimized depending on the specific branched alcohol. Unhindered primary alcohols may react completely at room temperature.[10]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS.

  • Method Adjustment: The GC method may need to be adjusted to account for the different volatility and chromatographic behavior of the silylated derivative.

References

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC of Heptanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of heptanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing mobile phase composition in High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of heptanol isomers challenging?

A1: The primary challenge lies in the structural similarity of the various heptanol isomers and their respective enantiomers.[1][2] Many heptanol isomers possess chiral centers, resulting in multiple stereoisomers that are chemically and physically very similar, making them difficult to separate using standard achiral chromatography.[3] Chiral separations require a chiral environment, typically provided by a Chiral Stationary Phase (CSP), to differentiate between the enantiomers based on their three-dimensional structure.[3][4]

Q2: What is a good starting point for a mobile phase when separating heptanol isomers?

A2: For normal-phase chromatography using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), a common starting mobile phase is a mixture of an alkane with a small percentage of an alcohol modifier.[5] A typical starting point is n-hexane with isopropanol (IPA) or ethanol, for instance, a 98:2 (v/v) mixture of n-Hexane:IPA.[5] From there, the percentage of the alcohol modifier can be systematically adjusted to optimize the separation.[5]

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for alcohol enantiomers like heptanol?

A3: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® series), are frequently a good starting point and have shown success in separating alcohol enantiomers.[5] However, since the interaction between the analyte and the CSP is highly specific, it is strongly recommended to screen several different types of CSPs to find the one that offers the best selectivity for your specific heptanol isomer.[3][5]

Q4: Should I use an isocratic or gradient elution for this separation?

A4: For chiral separations, it is much more common to use an isocratic mobile phase.[6] Since enantiomers have identical chemical properties, their retention is very similar, and the separation relies heavily on the specific interactions with the stationary phase rather than changes in the mobile phase composition during the run.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CausesRecommended Solutions
Poor or No Enantiomeric Resolution (Single, co-eluting peak)1. Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for separating aliphatic alcohol isomers.[5] 2. Suboptimal Mobile Phase Composition: The solvent strength or selectivity of the mobile phase is not adequate.[5] 3. High Flow Rate: There is insufficient time for interaction between the analytes and the CSP.[5]1. Screen Different CSPs: Test various polysaccharide-based columns (cellulose or amylose derivatives) or other types like Pirkle-type columns.[1][5] 2. Optimize Mobile Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane (e.g., n-hexane). Start with a low percentage and increase it in small increments (e.g., 1-2%).[5] You can also try switching the type of alcohol modifier (e.g., from IPA to ethanol).[1][7] 3. Reduce Flow Rate: Lowering the flow rate can improve resolution by allowing more time for the enantiomers to interact with the stationary phase.[5]
Peak Tailing or Fronting (Asymmetric peaks)1. Column Overload: Injecting too much sample can distort peak shapes.[5] 2. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase. 3. Inappropriate Sample Solvent: The sample may not be fully soluble in the mobile phase or the injection solvent may be too strong.[3]1. Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume. 2. Add an Additive: For acidic or basic analytes, adding a small amount of a corresponding acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape.[8][9] 3. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the mobile phase itself.[3] If insolubility is an issue, use the weakest possible solvent that ensures solubility.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase.[6] 2. Temperature Fluctuations: Changes in column temperature can affect retention times.[10] 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).1. Ensure Stable Baseline: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., until a stable baseline is achieved) before injecting the sample.[5] 2. Use a Column Oven: Maintain a constant and controlled column temperature.[10][11] 3. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the reservoir covered.
Reversal of Elution Order 1. Change in Mobile Phase Modifier: Switching the type of alcohol (e.g., ethanol to isopropanol) can alter the structure of the CSP and change which enantiomer elutes first.[7] 2. Change in Temperature: Temperature can significantly impact selectivity and may lead to a reversal in elution order.[10] 3. Change in Additive: The presence or concentration of an additive can change the elution order.[10]This is not necessarily a problem but a phenomenon of chiral separations. It highlights the sensitivity of the chiral recognition mechanism.[10] If a specific elution order is required, carefully control the mobile phase composition, additives, and temperature.
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify a CSP that demonstrates enantioselectivity for the target heptanol isomer.

Methodology:

  • Sample Preparation: Prepare a stock solution of the racemic heptanol isomer in isopropanol (e.g., 1 mg/mL).[5]

  • Mobile Phase Preparation: Prepare a screening mobile phase, such as 90:10 (v/v) n-Hexane:Isopropanol.[5]

  • Column Installation: Install the first chiral column (e.g., a polysaccharide-based column) into the HPLC system.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Injection: Inject the sample solution.

  • Analysis: Record the chromatogram. If two peaks are observed, the column shows promise. If a single peak is observed, the column may not be suitable under these conditions.

  • Repeat: Repeat steps 3-6 for a selection of different chiral columns.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve baseline separation (Resolution (Rs) ≥ 1.5).[5]

Methodology:

  • Column Selection: Install the most promising CSP identified in Protocol 1.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-Hexane and an alcohol modifier (e.g., Isopropanol). A suggested range is from 99:1 to 90:10 (v/v) n-Hexane:IPA, in 1% or 2% increments of the alcohol.[5]

  • Initial Run: Begin with the mobile phase containing the lowest concentration of the alcohol modifier (e.g., 99:1 n-Hexane:IPA).

  • System Equilibration: Equilibrate the column with the mobile phase at a set flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.[5]

  • Injection: Inject the sample solution.

  • Data Collection: Record the chromatogram and calculate the resolution (Rs) between the enantiomer peaks.[5]

  • Iterate: Repeat steps 4-6 for each mobile phase composition, progressively increasing the percentage of the alcohol modifier.

  • Analysis: Analyze the collected data to determine the optimal mobile phase composition that provides the best resolution.

Data Presentation
Table 1: Effect of Isopropanol (IPA) Concentration on Enantiomeric Resolution (Rs)

This table illustrates typical results from a mobile phase optimization experiment as described in Protocol 2. The goal is to find the concentration of the modifier that maximizes resolution.

Mobile Phase Composition (v/v) (n-Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
99:115.216.01.10
98:212.513.51.45
97:3 10.1 11.2 1.65
95:58.49.11.30
90:106.16.50.95

Note: Data are representative and will vary based on the specific heptanol isomer, CSP, and HPLC system.

Visualizations

Chiral_HPLC_Workflow Chiral HPLC Method Development Workflow cluster_prep Preparation cluster_dev Method Development cluster_final Finalization Start Define Analyte (Heptanol Isomer) Prep Prepare Sample & Screening Solvents Start->Prep Screen_CSP 1. CSP Screening Prep->Screen_CSP Optimize_MP 2. Mobile Phase Optimization Screen_CSP->Optimize_MP Select Best Column(s) Validate Method Validation Optimize_MP->Validate Achieve Rs >= 1.5 End Final Method Validate->End

Caption: A typical workflow for developing a chiral HPLC separation method.

References

Improving resolution of 3,6-Dimethyl-3-heptanol enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3,6-Dimethyl-3-heptanol enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any separation of the this compound enantiomers. What are the first steps I should take?

A1: When there is a complete lack of separation, it is crucial to verify the fundamental aspects of your chromatographic setup.

  • Confirm Chiral Stationary Phase (CSP): Ensure you are using a chiral column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for separating alcohol enantiomers.[1][2][3] Immobilized polysaccharide-based CSPs can offer enhanced solvent compatibility and robustness.[3]

  • Mobile Phase Compatibility: Verify that your mobile phase is compatible with the column and is of high-performance liquid chromatography (HPLC) grade.[2] For normal-phase chiral separations, a common initial mobile phase is a mixture of an n-alkane (like n-hexane or n-heptane) and an alcohol modifier (like isopropanol or ethanol).[2][4][5]

  • Column Installation and Equilibration: Ensure the column is correctly installed and has been thoroughly equilibrated with the mobile phase. A column must be well-equilibrated for reproducible results.[6]

Q2: My peaks are broad and show poor resolution. How can I improve this?

A2: Broad peaks with poor resolution are a common issue. Here are several troubleshooting steps:

  • Optimize Mobile Phase Composition: The percentage of the alcohol modifier in the mobile phase significantly impacts resolution. Decreasing the percentage of the alcohol modifier (e.g., isopropanol) can increase retention times and often improves resolution.[2] However, excessively long retention times can also lead to peak broadening. Finding the optimal balance is key.

  • Adjust the Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[1] Consider reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min for optimization.[2]

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks.[1][2] Try diluting your sample and reinjecting.

  • Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase to avoid peak distortion.[3]

A logical troubleshooting workflow for improving resolution is presented below.

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustModifier Vary Alcohol Modifier (e.g., 2-10% IPA in Hexane) CheckMobilePhase->AdjustModifier No CheckFlowRate Is Flow Rate Optimized? CheckMobilePhase->CheckFlowRate Yes ChangeModifier Try a Different Alcohol (e.g., Ethanol) AdjustModifier->ChangeModifier Still Poor AdjustModifier->CheckFlowRate ChangeModifier->CheckFlowRate ReduceFlowRate Decrease Flow Rate (e.g., to 0.5 mL/min) CheckFlowRate->ReduceFlowRate No CheckTemperature Is Temperature Optimized? CheckFlowRate->CheckTemperature Yes ReduceFlowRate->CheckTemperature AdjustTemperature Screen Temperatures (e.g., 10°C, 25°C, 40°C) CheckTemperature->AdjustTemperature No GoodResolution Good Resolution Achieved CheckTemperature->GoodResolution Yes AdjustTemperature->GoodResolution

Caption: A logical troubleshooting guide for improving the resolution of this compound enantiomers.

Q3: How does temperature affect the separation of this compound enantiomers?

A3: Temperature is a critical parameter that can influence your chiral separation in complex ways.[7][8]

  • General Trend: Lower temperatures often lead to better resolution due to the thermodynamics of the chiral recognition process.[9][10]

  • Optimization: If your HPLC system has a column thermostat, it is recommended to experiment with a range of temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimal condition for your specific separation.[1][10] In some instances, an increase in temperature can improve peak efficiency and may lead to a better overall separation.[10]

Q4: My peaks are tailing. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Column Contamination or Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[1] If the problem persists, the column may need to be replaced.[1]

  • Sample Overload: As mentioned previously, injecting too much sample can cause peak distortion.[1] Reduce the sample concentration or injection volume.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and tailing.[1] Minimize the length and diameter of all connecting tubing.[1]

Data Presentation

The following tables summarize the expected effects of different chromatographic parameters on the separation of this compound enantiomers. These are representative values to illustrate general trends.

Table 1: Effect of Mobile Phase Composition

Mobile Phase (n-Hexane:Isopropanol)Retention Time (min)Resolution (Rs)
98:215.21.8
95:510.51.5
90:106.81.1

Table 2: Effect of Flow Rate

Flow Rate (mL/min)Retention Time (min)Resolution (Rs)
1.010.51.5
0.813.11.7
0.521.02.1

Table 3: Effect of Temperature

Temperature (°C)Retention Time (min)Resolution (Rs)
408.91.3
2510.51.5
1014.21.9

Experimental Protocols

Protocol 1: Chiral Method Development for this compound

This protocol outlines a systematic approach to developing a chiral separation method.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives. A common column dimension is 250 x 4.6 mm with 5 µm particles.

  • Mobile Phase Screening:

    • Normal Phase: Prepare mobile phases with varying ratios of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

      • Screening compositions: 98:2, 95:5, 90:10 (v/v) n-hexane:isopropanol.

    • If resolution is not achieved, screen other alcohol modifiers like ethanol.

  • Chromatographic Conditions:

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Temperature: Maintain a constant temperature, for example, 25°C.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm for a tertiary alcohol with no chromophore) or a refractive index detector.

    • Injection Volume: Start with a small injection volume (e.g., 5-10 µL) of a dilute sample (e.g., 1 mg/mL in the mobile phase).

  • Optimization:

    • Once initial separation is observed, fine-tune the mobile phase composition to maximize the resolution (Rs).

    • Optimize the flow rate and temperature to achieve the desired balance between resolution and analysis time.

The experimental workflow is visualized in the diagram below.

G cluster_0 Experimental Workflow for Chiral Method Development SelectColumn Select Chiral Column (e.g., Polysaccharide-based) PrepareSample Prepare Sample (1 mg/mL in Mobile Phase) SelectColumn->PrepareSample ScreenMobilePhase Screen Mobile Phases (e.g., Hexane/IPA ratios) PrepareSample->ScreenMobilePhase InitialRun Perform Initial Run (1.0 mL/min, 25°C) ScreenMobilePhase->InitialRun EvaluateSeparation Evaluate Separation InitialRun->EvaluateSeparation Optimize Optimize Parameters (Flow Rate, Temperature) EvaluateSeparation->Optimize Partial Separation FinalMethod Final Validated Method EvaluateSeparation->FinalMethod Good Separation NoSeparation No Separation EvaluateSeparation->NoSeparation No Separation Optimize->FinalMethod TryNewColumn Try Different Column or Modifier NoSeparation->TryNewColumn TryNewColumn->ScreenMobilePhase

References

Technical Support Center: Addressing NMR Spectral Overlap in Aliphatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of aliphatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding spectral overlap.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the aliphatic region of my alcohol's ¹H NMR spectrum overlapping?

A1: Overlapping signals in the aliphatic region of an alcohol's ¹H NMR spectrum are common due to the similar electronic environments of methylene (-CH₂) and methine (-CH) groups in the carbon chain. This leads to small differences in chemical shifts, causing the peaks to crowd together and become difficult to interpret.[1]

Q2: My hydroxyl (-OH) proton signal is very broad and I can't see any coupling to adjacent protons. Is this normal?

A2: Yes, this is a very common observation for alcohols. The broadness of the hydroxyl proton signal is due to rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or other alcohol molecules.[2] This rapid exchange averages the spin states and often obscures any coupling to neighboring protons.[3]

Q3: How can I confirm the identity of a suspected hydroxyl (-OH) proton peak?

A3: A simple and effective method is to perform a "D₂O shake" experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with a deuterium atom, causing the -OH peak to disappear from the spectrum.[4][5]

Q4: What are the main strategies to resolve spectral overlap in aliphatic alcohols?

A4: Several techniques can be employed to resolve spectral overlap, including:

  • Changing the NMR Solvent: Different solvents can induce changes in chemical shifts (solvent-induced shifts) that may resolve overlapping signals.[6]

  • Using Lanthanide Shift Reagents (LSRs): These paramagnetic complexes coordinate to the alcohol's hydroxyl group and induce large chemical shifts, spreading out the signals.[7]

  • Employing Chiral Solvating Agents (CSAs): For chiral alcohols, CSAs form diastereomeric complexes with the enantiomers, leading to separate signals for each.[8]

  • Chemical Derivatization: Converting the alcohol to a derivative (e.g., an ester) can alter the chemical environment and resolve signal overlap.

  • Varying the Temperature: Changing the acquisition temperature can affect conformational equilibria and hydrogen bonding, which may lead to better signal resolution.[9]

  • Utilizing 2D NMR Techniques: Experiments like COSY and HSQC can disperse signals into a second dimension, providing clear correlations and resolving overlap.[10]

Troubleshooting Guides

Issue 1: Overlapping Aliphatic Proton Signals

Symptoms:

  • A complex, unresolved multiplet in the 1-2 ppm region of the ¹H NMR spectrum.

  • Inability to determine coupling constants or integrate individual proton signals accurately.

Troubleshooting Steps:

  • Change the NMR Solvent:

    • Reasoning: Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃, potentially resolving the overlap.

    • Action: Prepare a new sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) and re-acquire the spectrum.[6]

  • Use a Lanthanide Shift Reagent (LSR):

    • Reasoning: LSRs cause large shifts in nearby protons, with the magnitude of the shift dependent on the distance from the hydroxyl group. This can effectively spread out the entire spectrum.

    • Action: Add a small, known amount of an LSR (e.g., Eu(fod)₃) to your sample and monitor the changes in the spectrum. See the detailed protocol below.

  • Perform a 2D NMR Experiment:

    • Reasoning: 2D NMR experiments, such as COSY and HSQC, can resolve overlapping signals by spreading them into a second dimension.

    • Action: If available, run a COSY experiment to identify proton-proton couplings or an HSQC experiment to correlate protons to their attached carbons.[10]

Issue 2: Broad or Undefined Hydroxyl (-OH) Proton Signal

Symptoms:

  • A very broad singlet for the -OH proton.

  • The -OH peak is not a sharp, well-defined signal, making integration and identification difficult.

  • The -OH signal may appear to be "missing" or lost in the baseline.[9]

Troubleshooting Steps:

  • Dry the Sample and Solvent:

    • Reasoning: Traces of water can exacerbate the broadening of the -OH signal due to increased proton exchange.

    • Action: Ensure your sample is dry and use a freshly opened or properly dried deuterated solvent. Storing solvents over molecular sieves can help.[11]

  • Lower the Temperature:

    • Reasoning: Decreasing the temperature slows down the rate of proton exchange, which can lead to a sharper -OH signal and may even reveal coupling to adjacent protons.

    • Action: Run the NMR experiment at a lower temperature (e.g., 0 °C or -20 °C).

  • Change to a Hydrogen-Bond Accepting Solvent:

    • Reasoning: Solvents like DMSO-d₆ can form strong hydrogen bonds with the hydroxyl proton, slowing down exchange and resulting in a sharper peak.[9]

    • Action: Prepare the sample in DMSO-d₆. In this solvent, you are also more likely to observe coupling between the -OH proton and adjacent C-H protons.

Issue 3: Inability to Distinguish Enantiomers of a Chiral Alcohol

Symptoms:

  • The ¹H and ¹³C NMR spectra of a racemic or enantiomerically enriched alcohol show only one set of signals.

Troubleshooting Steps:

  • Use a Chiral Solvating Agent (CSA):

    • Reasoning: A CSA will interact with both enantiomers to form diastereomeric complexes, which are non-equivalent by NMR and will have different chemical shifts.

    • Action: Add an appropriate CSA (e.g., (R)-(-)-1,1'-Bi(2-naphthol) (BINOL)) to your sample and acquire the spectrum. See the detailed protocol below.

  • Use a Chiral Lanthanide Shift Reagent (LSR):

    • Reasoning: Chiral LSRs (e.g., Eu(hfc)₃) will also form diastereomeric complexes and induce shifts that can differentiate the signals of the two enantiomers.

    • Action: Add a chiral LSR to your sample and observe the splitting of signals.

  • Prepare a Diastereomeric Derivative:

    • Reasoning: Reacting the chiral alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) will form diastereomers that can be distinguished by NMR.

    • Action: Follow a standard procedure to create a Mosher ester of your alcohol and then acquire the NMR spectrum.

Experimental Protocols

Protocol 1: Using Lanthanide Shift Reagents (LSRs)

Objective: To resolve overlapping signals in the ¹H NMR spectrum of an aliphatic alcohol.

Materials:

  • NMR sample of the aliphatic alcohol (5-10 mg in 0.5 mL of a dry, aprotic deuterated solvent like CDCl₃).

  • Lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃).

  • Microsyringe.

Procedure:

  • Acquire a standard ¹H NMR spectrum of your alcohol sample. This will serve as your reference spectrum.

  • Prepare a stock solution of the LSR in the same deuterated solvent.

  • Add a small, precise volume (e.g., 5-10 µL) of the LSR stock solution to your NMR tube.

  • Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Observe the changes in the chemical shifts. Protons closer to the hydroxyl group will experience larger shifts.

  • Continue adding small increments of the LSR solution and acquiring spectra until sufficient signal dispersion is achieved. Avoid adding too much LSR, as this can lead to significant peak broadening.[7]

  • Plot the induced shift (Δδ) for each proton signal against the molar ratio of LSR/substrate to analyze the data.

Workflow for using Lanthanide Shift Reagents.
Protocol 2: Using Chiral Solvating Agents (CSAs)

Objective: To determine the enantiomeric ratio of a chiral aliphatic alcohol.

Materials:

  • NMR sample of the chiral alcohol (racemic or enantioenriched, ~5-10 mg in 0.5 mL of a suitable deuterated solvent, often CDCl₃).

  • Chiral solvating agent (e.g., (R)-BINOL, (S)-BINOL, or a Pirkle-type alcohol).

Procedure:

  • Acquire a standard ¹H NMR spectrum of your chiral alcohol.

  • Add a molar equivalent of the CSA to the NMR tube. The optimal ratio may need to be determined empirically, but a 1:1 ratio is a good starting point.[12]

  • Gently shake the NMR tube to ensure thorough mixing and allow time for the diastereomeric complexes to form.

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal (often the one closest to the chiral center) that has split into two separate signals, corresponding to the two enantiomers.

  • Integrate the two separated signals to determine the enantiomeric ratio.

G cluster_0 Analyte and CSA cluster_1 Complex Formation cluster_2 NMR Analysis RacemicAlcohol Racemic Alcohol (R-OH and S-OH) DiastereomericComplexes Diastereomeric Complexes (R-OH...CSA and S-OH...CSA) RacemicAlcohol->DiastereomericComplexes CSA Chiral Solvating Agent (CSA) CSA->DiastereomericComplexes NMRSpectrum Distinct NMR Signals (Δδ) DiastereomericComplexes->NMRSpectrum

Logical relationship for chiral discrimination using CSAs.

Data Presentation

The effectiveness of different methods in resolving spectral overlap can be quantified. The following tables provide representative data for common techniques.

Table 1: Representative Lanthanide Induced Shifts (LIS) for 1-Pentanol using Eu(fod)₃

Proton AssignmentOriginal Chemical Shift (δ, ppm)Induced Shift (Δδ, ppm) with 0.3 eq. Eu(fod)₃
HO-CH₂ -(CH₂)₃-CH₃3.6010.5
HO-CH₂-CH₂ -(CH₂)₂-CH₃1.555.8
HO-(CH₂)₂-CH₂ -CH₂-CH₃1.353.2
HO-(CH₂)₃-CH₂ -CH₃1.352.1
HO-(CH₂)₄-CH₃ 0.901.2

Note: Induced shifts are approximate and can vary with concentration and solvent.

Table 2: Comparison of Chiral Solvating Agents for the Enantiomeric Resolution of 1-Phenylethanol

Chiral Solvating AgentAnalyte ProtonΔΔδ (ppm)
(R)-(-)-1,1'-Bi(2-naphthol) (BINOL)-CH(OH)-0.05
(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol-CH(OH)-0.12
Quinine-CH(OH)-0.08

ΔΔδ = |δ(R) - δ(S)|, the difference in chemical shift between the enantiomers. Data is illustrative and depends on experimental conditions.[13]

Table 3: Solvent Effects on the Chemical Shift of the Hydroxyl Proton of Ethanol

SolventChemical Shift of -OH (δ, ppm)
CDCl₃~1.0 - 5.0 (concentration dependent)
Acetone-d₆~2.8
DMSO-d₆~4.6
Benzene-d₆~0.5

Note: Chemical shifts are approximate and can be influenced by temperature, concentration, and water content.[9]

References

Troubleshooting low yield in the synthesis of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,6-Dimethyl-3-heptanol

This guide provides troubleshooting assistance for researchers encountering low yields in the synthesis of this compound. The content is structured to address specific experimental issues with detailed protocols and visual aids.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Grignard reaction to form the necessary organometallic reagent isn't starting. What are the common causes and solutions?

A1: Failure to initiate the Grignard reaction is a frequent issue, typically stemming from two main sources:

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer that prevents reaction. If the magnesium appears dull, it can be activated by gently crushing the turnings to expose a fresh surface.[1] Additionally, chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane can be used to etch the surface and initiate the reaction.[1][2]

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture and protic solvents like water or alcohols, which will quench the reagent as it forms.[1][3] It is critical to ensure all glassware is rigorously flame-dried or oven-dried immediately before use and to use anhydrous solvents (e.g., diethyl ether, THF).[3][4]

Q2: The yield of this compound is low, and I've recovered a significant amount of my starting ketone. What likely went wrong?

A2: Recovering the starting ketone points towards an insufficient amount of active Grignard reagent or a competing side reaction.

  • Insufficient Grignard Reagent: This can be due to the issues described in Q1 (incomplete formation) or underestimation of the required stoichiometry. A slight excess of the Grignard reagent is often recommended.

  • Enolization: The Grignard reagent can act as a strong base, removing an alpha-proton from the ketone to form an enolate.[1][5] This enolate is unreactive towards further nucleophilic addition and will revert to the starting ketone upon aqueous work-up.[5] This is more common with sterically hindered ketones.[5] To minimize this, ensure the ketone is added slowly to the Grignard solution at a low temperature.

Q3: Analysis of my crude product shows the presence of a significant secondary alcohol impurity instead of the desired tertiary alcohol.

A3: This indicates that a reduction side reaction has occurred. With sterically hindered ketones and bulky Grignard reagents, a hydride can be transferred from the beta-carbon of the Grignard reagent to the ketone's carbonyl carbon.[1][5] This reduces the ketone to a secondary alcohol instead of undergoing the desired addition reaction.[5] Controlling the reaction temperature by keeping it low (e.g., 0 °C) during the addition can help minimize this pathway.[1]

Q4: I've isolated a high-boiling, non-polar impurity. What could it be?

A4: This is likely a result of Wurtz coupling, where the Grignard reagent couples with the unreacted starting alkyl halide.[1] This side reaction is favored at higher temperatures. To mitigate this, ensure the alkyl halide is added slowly and dropwise to the magnesium suspension during the formation of the Grignard reagent, and maintain gentle reflux without excessive heating.[1]

Q5: What is the optimal temperature for the reaction of the Grignard reagent with the ketone?

A5: The addition of the ketone to the Grignard reagent is an exothermic process. To control the reaction rate and minimize the side reactions discussed above (enolization, reduction), the addition should be performed at a low temperature, typically 0 °C using an ice bath.[1] After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[1]

Data Presentation

Table 1: Summary of Factors Affecting Yield in this compound Synthesis

ParameterPotential IssueExpected Impact on YieldRecommendation
Reagent Quality Oxidized/inactive magnesium turnings.Low to NoneActivate magnesium with iodine or by crushing to expose a fresh surface.[1]
Solvent Condition Presence of water or protic impurities.Low to NoneUse anhydrous solvents and flame- or oven-dried glassware.[3][4]
Reaction Temperature Addition of ketone at room temperature or higher.Low to ModerateAdd the ketone solution dropwise to the Grignard reagent at 0 °C.[1]
Reactant Addition Rapid addition of alkyl halide or ketone.Low to ModerateAdd alkyl halide slowly during Grignard formation; add ketone slowly to the formed reagent.[1]
Work-up Procedure Improper quenching of the reaction.LowQuench the reaction slowly with a saturated aqueous ammonium chloride solution at 0 °C.[1][2]

Experimental Protocols

The synthesis of this compound is typically achieved via a Grignard reaction between an appropriate Grignard reagent and a ketone. One common route involves the reaction of isoamylmagnesium bromide with ethyl methyl ketone.

Protocol 1: Preparation of Isoamylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: Place fresh magnesium turnings (1.1 equivalents) in the flask.

  • Initiation: Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium. Add a small portion (approx. 5-10%) of the total 1-bromo-3-methylbutane (1.0 equivalent) dissolved in anhydrous diethyl ether to the dropping funnel. Add a small crystal of iodine if initiation is difficult.

  • Formation: Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Dissolve ethyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure completion. The formation of a thick precipitate is common.

Protocol 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and dissolve the magnesium salts.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to obtain pure this compound.

Visualizations

TroubleshootingWorkflow start Low Yield of this compound check_reagents Step 1: Check Reagents & Setup start->check_reagents moisture Moisture Present? check_reagents->moisture check_conditions Step 2: Review Reaction Conditions temp_high Addition Temp > 0°C? check_conditions->temp_high analyze_product Step 3: Analyze Byproducts ketone_recovered Starting Ketone Recovered? analyze_product->ketone_recovered mg_inactive Mg Inactive? moisture->mg_inactive No sol_dry Solution: Flame-dry glassware, use anhydrous solvent. moisture->sol_dry Yes mg_inactive->check_conditions No sol_activate Solution: Activate Mg with iodine or crushing. mg_inactive->sol_activate Yes addition_fast Addition Too Fast? temp_high->addition_fast No sol_temp Solution: Add ketone at 0°C to control exotherm. temp_high->sol_temp Yes addition_fast->analyze_product No sol_slow Solution: Add ketone dropwise to minimize side reactions. addition_fast->sol_slow Yes sec_alcohol Secondary Alcohol Formed? ketone_recovered->sec_alcohol No sol_enol Cause: Enolization by Grignard acting as a base. ketone_recovered->sol_enol Yes sol_reduction Cause: Reduction of ketone by Grignard reagent. sec_alcohol->sol_reduction Yes

Caption: Troubleshooting workflow for diagnosing low yield.

ReactionPathways cluster_reactants Reactants Grignard Reagent\n(Isoamyl-MgBr) Grignard Reagent (Isoamyl-MgBr) enolate Enolate Intermediate Grignard Reagent\n(Isoamyl-MgBr)->enolate Side Reaction: Enolization (Base) sec_alcohol Side Product: Secondary Alcohol Grignard Reagent\n(Isoamyl-MgBr)->sec_alcohol Side Reaction: Reduction wurtz_product Side Product: Wurtz Coupling Product (Alkane Dimer) Grignard Reagent\n(Isoamyl-MgBr)->wurtz_product Side Reaction: Wurtz Coupling Ketone\n(Ethyl Methyl Ketone) Ketone (Ethyl Methyl Ketone) alkoxide Alkoxide Intermediate Ketone\n(Ethyl Methyl Ketone)->alkoxide Main Pathway: Nucleophilic Addition Ketone\n(Ethyl Methyl Ketone)->enolate Ketone\n(Ethyl Methyl Ketone)->sec_alcohol Alkyl Halide\n(Isoamyl-Br) Alkyl Halide (Isoamyl-Br) Alkyl Halide\n(Isoamyl-Br)->wurtz_product main_product Desired Product: This compound (Tertiary Alcohol) alkoxide->main_product Aqueous Work-up enolate->Ketone\n(Ethyl Methyl Ketone) Recovers Ketone upon Work-up

Caption: Reaction pathways in the synthesis of this compound.

References

Column conditioning for analysis of polar compounds like 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of polar compounds, with a specific focus on challenges encountered with analytes like 3,6-Dimethyl-3-heptanol.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography (GC) analysis of polar compounds.

Question: Why am I observing peak tailing for my polar analyte?

Answer: Peak tailing in the analysis of polar compounds like this compound is a frequent issue, often indicating unwanted interactions between the analyte and active sites within the GC system.[1][2] These active sites are typically exposed silanol groups in the liner, at the column inlet, or on the stationary phase itself.[1][3]

Possible Causes and Solutions:

CauseRecommended Action
Active Sites in the Inlet Liner Use a fresh, deactivated (silylated) liner. Consider using a liner with deactivated glass wool.[1][3]
Contaminated Column Inlet Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1][2]
Improper Column Installation Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet, following the manufacturer's instructions.[2][3] A poor cut can expose active sites.[3]
Incompatible Stationary Phase For polar analytes, select a polar stationary phase that matches the analyte's polarity to improve peak shape.[1]
Insufficient Column Conditioning The column may not be fully conditioned, leaving behind residual moisture or contaminants. Re-condition the column according to the recommended protocol.

Question: What is causing peak fronting in my chromatogram?

Answer: Peak fronting can be caused by several factors, often related to sample overload or improper injection technique.

Possible Causes and Solutions:

CauseRecommended Action
Sample Overload The concentration of the analyte is too high for the column's capacity. Dilute the sample and re-inject. If the peak shape improves, this was the likely cause.
Incorrect Initial Oven Temperature For splitless injections, if the initial oven temperature is too high, it can cause poor analyte focusing. The initial oven temperature should be at least 20°C below the boiling point of the sample solvent.[2][3]
Stationary Phase Mismatch A mismatch between the polarity of the sample solvent and the stationary phase can lead to peak distortion, especially in splitless injection.[2]
Column Degradation Over time, the stationary phase can degrade, leading to various peak shape issues. If other troubleshooting steps fail, consider replacing the column.

Question: I'm seeing split peaks for my analyte. What should I do?

Answer: Peak splitting can arise from issues with the column installation, injection technique, or compatibility between the sample, solvent, and stationary phase.[1]

Possible Causes and Solutions:

CauseRecommended Action
Improperly Cut Column An uneven or jagged column cut can cause the sample to be introduced onto the column in a non-uniform manner. Re-cut the column end cleanly at a 90° angle.[1][3]
Incorrect Column Installation Ensure the column is inserted to the correct depth in both the inlet and the detector.[1]
Inlet Liner Issues A blocked or contaminated liner can disrupt the sample path. Clean or replace the inlet liner.
Solvent/Stationary Phase Mismatch In splitless injection, a significant mismatch in polarity between the sample solvent and the stationary phase can cause peak splitting.[1]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of column conditioning?

A1: Column conditioning is a critical step to prepare a new GC column for analysis or to re-condition a column that has been in storage. The process involves heating the column with carrier gas flowing through it to remove any contaminants, residual solvents, and moisture from the stationary phase.[4] This ensures a stable baseline, reduces column bleed, and provides reproducible retention times and peak shapes.[4]

Q2: How do I properly condition a new GC column for polar compound analysis?

A2: Proper conditioning is essential for achieving optimal performance. Here is a general protocol:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector initially to prevent contamination.[5]

  • Purging: Purge the column with carrier gas (e.g., Helium or Nitrogen) at room temperature for 15-30 minutes to remove any oxygen from the system.[4][5]

  • Heating Program: While maintaining carrier gas flow, heat the column. A common practice is to ramp the temperature at about 10°C/minute to a final conditioning temperature.[5]

  • Conditioning Temperature: The final conditioning temperature should be about 20°C above the final temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit specified by the manufacturer.[5][6]

  • Hold Time: Hold the column at the conditioning temperature until a stable baseline is achieved. For polar columns or those with thick films, this may take several hours or can be done overnight.[7][8]

  • Detector Connection: After conditioning, cool the oven, connect the column to the detector, and perform leak checks.

  • Equilibration: Before running samples, equilibrate the column at the initial method temperature until the baseline is stable.[6]

Q3: Which type of GC column is best suited for analyzing polar compounds like this compound?

A3: For the analysis of polar compounds such as alcohols, a polar stationary phase is generally recommended. Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are a common choice. These phases provide good retention and peak shape for polar analytes due to their ability to interact through dipole-dipole and hydrogen bonding forces. Using a non-polar column for a polar analyte can lead to poor retention and peak tailing.

Q4: How can I confirm my column is properly conditioned and ready for analysis?

A4: A well-conditioned column will exhibit a stable, low-level baseline at the operating temperature. You can perform an injection of a known standard or a solvent blank. The resulting chromatogram should show a flat baseline with no "ghost peaks" (unexpected peaks from contaminants bleeding off the column). Additionally, injecting a test mixture provided by the column manufacturer can help verify the column's performance by checking for expected peak shapes and resolutions.[9]

Experimental Protocol: GC Column Conditioning

This protocol provides a detailed methodology for conditioning a new capillary GC column intended for the analysis of polar compounds.

Materials:

  • New capillary GC column (e.g., a polar phase like a WAX column)

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • High-purity carrier gas (Helium or Nitrogen)

  • Appropriate ferrules and nuts for column installation

  • Ceramic scoring wafer or capillary column cutter

  • Electronic leak detector

Procedure:

  • Pre-Installation Inspection: Carefully inspect the new column for any signs of damage.

  • Column Installation (Inlet Side):

    • Cool all heated zones of the GC.

    • Carefully thread a new nut and ferrule onto the inlet end of the column.

    • Using a ceramic scoring wafer, make a clean, 90-degree cut of the column end.

    • Insert the column into the injector to the depth recommended by the GC manufacturer.

    • Tighten the nut until finger-tight, and then use a wrench to tighten it an additional half-turn.

  • Carrier Gas Purge:

    • Turn on the carrier gas flow to the column. A typical flow rate for a 0.25 mm ID column is 1-2 mL/min.

    • Purge the column for 15-30 minutes at ambient temperature to remove air.[4]

  • Leak Check (Inlet): Use an electronic leak detector to check for leaks around the inlet fitting. Do not use liquid leak detectors as they can contaminate the system.[7][8]

  • Conditioning Program:

    • Ensure the detector end of the column is not connected.

    • Set the GC oven temperature program:

      • Initial Temperature: 40°C

      • Ramp Rate: 10°C/min

      • Final Temperature: 20°C above the highest temperature of your analytical method, or the column's maximum isothermal temperature, whichever is lower.[5]

    • Start the temperature program.

  • Isothermal Hold:

    • Once the final temperature is reached, hold it for a minimum of 2 hours. For polar columns, a longer conditioning time (e.g., overnight) is often beneficial for achieving a stable baseline.[7][8]

  • Cool Down and Detector Connection:

    • After the conditioning hold, cool down the oven to below 50°C.

    • Turn off the carrier gas flow temporarily.

    • Install the detector end of the column using a new nut and ferrule, following the manufacturer's instructions for insertion depth.

  • Final Leak Check:

    • Turn the carrier gas back on.

    • Heat the oven to the initial method temperature.

    • Perform a leak check at the detector fitting.

  • System Equilibration and Blank Run:

    • Set the GC to the initial conditions of your analytical method and allow the system to equilibrate until a stable baseline is observed.

    • Inject a solvent blank to ensure the system is clean and free of ghost peaks.

Column Conditioning Workflow

ColumnConditioningWorkflow cluster_prep Preparation cluster_conditioning Conditioning cluster_finalization Finalization cluster_verification Verification Install Install Column in Inlet Purge Purge with Carrier Gas (15-30 min) Install->Purge LeakCheckInlet Leak Check Inlet Purge->LeakCheckInlet Heat Ramp Oven Temperature LeakCheckInlet->Heat Hold Hold at Conditioning Temperature Heat->Hold Cool Cool Oven Hold->Cool ConnectDetector Connect Column to Detector Cool->ConnectDetector LeakCheckDetector Leak Check Detector ConnectDetector->LeakCheckDetector Equilibrate Equilibrate at Initial Method Conditions LeakCheckDetector->Equilibrate BlankRun Perform Solvent Blank Run Equilibrate->BlankRun Ready System Ready for Analysis BlankRun->Ready

Caption: Workflow for GC column conditioning and verification.

References

Technical Support Center: Minimizing Water Contamination in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing water contamination in Grignard reactions for alcohol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude water from a Grignard reaction?

Grignard reagents (R-MgX) are potent nucleophiles but are also extremely strong bases.[1][2] They react rapidly with any compound that has an acidic proton, a characteristic known as being protic. Water (H₂O) is a protic solvent and will react with the Grignard reagent in an acid-base reaction that is much faster than the desired nucleophilic addition to a carbonyl.[3][4] This reaction consumes the Grignard reagent, converting it into an alkane (R-H) and rendering it inactive for the synthesis of the target alcohol, which ultimately lowers the product yield.[3][5][6]

Q2: What are the primary sources of water contamination in a Grignard reaction setup?

The main sources of water contamination include:

  • Atmospheric moisture: Especially in humid environments, moisture from the air can be a significant issue.[7]

  • "Wet" solvents: Solvents that have not been properly dried and stored will contain dissolved water.[7]

  • Adsorbed water on glassware: Glass surfaces can adsorb a thin film of water from the atmosphere.[3][8]

  • Contaminated reagents: The starting organic halide or the magnesium turnings may have been exposed to moisture.

Q3: How can I visually determine if my Grignard reaction has successfully initiated?

A successful initiation of a Grignard reaction typically presents several visual cues:

  • The appearance of a cloudy or turbid gray/brownish color in the reaction mixture.[8][9]

  • Spontaneous boiling or bubbling of the solvent at the surface of the magnesium, especially with low-boiling point ethers like diethyl ether.[8][9][10]

  • The disappearance of the color of a chemical activator, such as the purple vapor of iodine.[9]

  • Noticeable heat generation, as the reaction is exothermic.[9]

Q4: What are common side reactions that can occur due to trace amounts of water?

Even trace amounts of water can lead to several undesirable side reactions:

  • Quenching of the Grignard Reagent: As mentioned, water will protonate the Grignard reagent, reducing the amount available for the desired reaction and forming the corresponding alkane.[3]

  • Formation of Magnesium Hydroxide/Halides: The reaction with water produces magnesium hydroxide and magnesium halide salts, which can complicate the reaction mixture and product purification.[11][12]

  • Wurtz Coupling: While not directly caused by water, the presence of moisture can hinder the primary reaction, sometimes making side reactions like Wurtz coupling more prevalent. In this reaction, the Grignard reagent couples with the unreacted organic halide to form a dimer (R-R).[13]

Troubleshooting Guides

Problem 1: The Grignard reaction fails to initiate.

Symptom: No cloudiness, bubbling, or heat is observed after adding a small amount of the organic halide to the magnesium turnings.[3]

graph "Troubleshooting_Initiation_Failure" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

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Caption: Troubleshooting workflow for a failed Grignard reaction initiation.

Problem 2: The yield of the alcohol product is low.

Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.[3]

Possible Cause Recommended Solution Detailed Explanation
Incomplete Reaction Ensure all magnesium has been consumed. If not, consider extending the reaction time or gently heating.A significant amount of unreacted magnesium indicates that the formation of the Grignard reagent was incomplete.
Side Reactions Minimize side reactions like Wurtz coupling by slowly adding the organic halide to maintain a low concentration.[13] For sterically hindered ketones, enolization can be an issue; consider adding the carbonyl at a lower temperature.[3][13]Slow addition of the halide prevents it from reacting with the already formed Grignard reagent.[13] Lower temperatures can favor nucleophilic addition over deprotonation (enolization).[3]
Inefficient Quench/Workup Ensure the quenching step is performed at a low temperature (e.g., 0 °C) and that the pH is appropriately adjusted to protonate the alkoxide and dissolve magnesium salts.A proper workup is crucial for isolating the desired alcohol. The magnesium alkoxide intermediate must be protonated to yield the final alcohol product.[11]
Product Loss During Purification Optimize the purification method (e.g., extraction, chromatography) to minimize loss of the product.Ensure complete extraction from the aqueous layer and use appropriate solvent volumes during purification steps.
Problem 3: The reaction mixture turns dark brown or black during reagent formation.

Symptom: The solution becomes very dark during the formation or refluxing of the Grignard reagent.[3]

Possible Cause Recommended Solution Detailed Explanation
Impurities Use high-purity magnesium and distill the organic halide before use.Impurities in the magnesium or organic halide can catalyze decomposition reactions.[3]
Overheating Maintain a gentle reflux and avoid excessive heating.High temperatures can promote side reactions and decomposition of the Grignard reagent.
Presence of Oxygen Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).Although not always strictly necessary, an inert atmosphere can prevent oxidation of the Grignard reagent, which can lead to darkening and reduced yield.[14]

Experimental Protocols

Protocol 1: Drying Glassware

Properly dried glassware is essential for a successful Grignard reaction.[3][8]

  • Cleaning: Thoroughly wash all glassware with soap and water, followed by a rinse with deionized water and then a final rinse with acetone to remove residual water.[8]

  • Oven Drying: Place the cleaned glassware in an oven at a temperature above 120°C for at least 4 hours, or preferably overnight.[9][13]

  • Flame Drying (Alternative): Assemble the glassware for the reaction. Heat the glassware under a gentle vacuum with a heat gun until it is hot to the touch. Be careful not to heat too strongly to avoid cracking the glass.

  • Cooling: Allow the glassware to cool to room temperature under a stream of dry inert gas (nitrogen or argon).[9]

Protocol 2: Drying Solvents

Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions and must be anhydrous.[4]

Drying Agent Procedure Notes
Molecular Sieves Add activated 3Å or 4Å molecular sieves to the solvent and allow it to stand for at least 24 hours before use.[7]A simple and relatively safe method for removing small amounts of water.[7] The sieves should be activated by heating in an oven prior to use.[7]
Sodium/Benzophenone To the solvent under an inert atmosphere, add small pieces of sodium metal and a small amount of benzophenone. The solution will turn a deep blue or purple color when the solvent is dry. The solvent can then be distilled directly from this mixture.[15][16]This is a highly effective method for obtaining very dry solvents. Caution: Sodium is highly reactive and should be handled with extreme care.[7]
Calcium Hydride (CaH₂) Add calcium hydride to the solvent and stir or reflux for several hours. The solvent can then be distilled.[15][16]Effective for drying a variety of solvents. Caution: Calcium hydride reacts with water to produce flammable hydrogen gas.
Protocol 3: Activation of Magnesium

The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO) that must be removed or disrupted to initiate the reaction.[9]

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iodine [label="Iodine (I₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; dbe [label="1,2-Dibromoethane (DBE)", fillcolor="#F1F3F4", fontcolor="#202124"]; dibah [label="DIBAH", fillcolor="#F1F3F4", fontcolor="#202124"];

methods -> mechanical; methods -> chemical;

mechanical -> crushing; mechanical -> stirring;

chemical -> iodine; chemical -> dbe; chemical -> dibah;

crushing -> desc_crushing [label="Exposes fresh surface", shape=plaintext, fontcolor="#5F6368"]; stirring -> desc_stirring [label="Reduces oxide layer", shape=plaintext, fontcolor="#5F6368"]; iodine -> desc_iodine [label="Creates reactive sites", shape=plaintext, fontcolor="#5F6368"]; dbe -> desc_dbe [label="Reacts readily with Mg", shape=plaintext, fontcolor="#5F6368"]; dibah -> desc_dibah [label="Activates and dries", shape=plaintext, fontcolor="#5F6368"]; }

Caption: Common methods for activating magnesium turnings.

  • Mechanical Grinding: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle to expose a fresh metal surface.[13]

  • Chemical Activation with Iodine: Add a small crystal of iodine to the magnesium in the reaction flask. The iodine will sublime and react with the magnesium surface, creating reactive sites. The disappearance of the purple color is an indicator of reaction initiation.[9][17]

  • Chemical Activation with 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane to the magnesium suspension. This highly reactive halide will clean the magnesium surface.[9][17]

  • Activation with Diisobutylaluminum hydride (DIBAH): DIBAH can be used to activate the magnesium surface and also helps in drying the reaction mixture.[18]

References

Validation & Comparative

Interpreting the Mass Spectrum of 3,6-Dimethyl-3-heptanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. Mass spectrometry is a cornerstone technique in this endeavor, providing a molecular fingerprint that, when correctly interpreted, can elucidate the structure of a compound. This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 3,6-dimethyl-3-heptanol, comparing it with its structural isomers, 3-heptanol and 2-methyl-2-hexanol, to highlight the nuances of mass spectral interpretation for isomeric alcohols.

Comparative Analysis of Mass Spectra

The mass spectra of this compound and its isomers, 3-heptanol and 2-methyl-2-hexanol, are presented below. While all are C9H20O isomers with a molecular weight of 144.25 g/mol , their fragmentation patterns under electron ionization offer distinct clues to their specific structures.[1]

m/zThis compound Relative Intensity (%)3-Heptanol Relative Intensity (%)2-Methyl-2-hexanol Relative Intensity (%)Putative Fragment Assignment
435558100[C3H7]+
55604530[C4H7]+
592010085[C3H7O]+
731001512[C4H9O]+
871085[C5H11O]+
115<55<5[M-C2H5]+
126<1<1<1[M-H2O]+
144Not observedNot observedNot observed[M]+ (Molecular Ion)

Note: Data is compiled from the NIST Mass Spectrometry Data Center. The relative intensities are approximate and may vary slightly between different instruments and experimental conditions.

Fragmentation Pathways: A Deeper Look

The fragmentation of aliphatic alcohols under electron ionization is primarily driven by two key processes: alpha-cleavage and dehydration (loss of a water molecule).[2] The location of the hydroxyl group and the branching of the alkyl chain significantly influence the relative abundance of the resulting fragment ions.

This compound Fragmentation

The mass spectrum of this compound is characterized by a base peak at m/z 73. This prominent peak arises from an alpha-cleavage, specifically the loss of a propyl radical from the molecular ion, resulting in a stable tertiary oxonium ion. Another significant peak is observed at m/z 55.

Fragmentation of this compound
Comparison with Isomers

  • 3-Heptanol: The mass spectrum of 3-heptanol, a secondary alcohol, shows a base peak at m/z 59. This corresponds to the alpha-cleavage loss of a butyl radical. The peak at m/z 87, from the loss of an ethyl radical, is less abundant. This contrasts with the fragmentation of this compound, where the more substituted alpha-carbon leads to a different primary fragmentation.

  • 2-Methyl-2-hexanol: This tertiary alcohol isomer exhibits a base peak at m/z 43, corresponding to a stable tertiary butyl cation resulting from cleavage beta to the hydroxyl group. The alpha-cleavage product leading to a peak at m/z 59 is also prominent. The differing base peaks between 2-methyl-2-hexanol and this compound clearly demonstrate how the position of branching affects fragmentation.

Experimental Protocol

The mass spectra discussed in this guide were obtained using electron ionization mass spectrometry (EI-MS). The following is a generalized experimental protocol typical for the analysis of volatile organic compounds like alcohols.

1. Sample Introduction:

  • A small amount of the analyte (typically in the microgram range) is introduced into the mass spectrometer. For volatile liquids like this compound, this is often done via a heated gas chromatography (GC) column, which separates the components of a mixture before they enter the ion source. Direct injection using a heated probe is also possible for pure samples.

2. Ionization:

  • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3]

  • This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+•). The excess energy imparted to the molecular ion causes it to fragment.

3. Mass Analysis:

  • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer. A common type of mass analyzer is the quadrupole, which uses a combination of direct current and radio frequency alternating current to filter ions based on their mass-to-charge ratio (m/z).

  • By scanning the voltages, ions of different m/z are sequentially allowed to pass through to the detector.

4. Detection:

  • The ions that pass through the analyzer strike a detector, most commonly an electron multiplier.

  • The detector generates an electrical signal that is proportional to the number of ions striking it.

  • A computer records the abundance of each ion at each m/z value, generating the mass spectrum.

This comparative guide illustrates how subtle differences in the molecular structure of isomers lead to distinct and interpretable fragmentation patterns in mass spectrometry. For researchers in drug development and other scientific fields, a thorough understanding of these patterns is crucial for the accurate identification and characterization of organic molecules.

References

Unraveling the Fingerprints of Molecular Architecture: A Comparative Guide to the Fragmentation Patterns of Tertiary Branched Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecular structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, and understanding the intricate fragmentation patterns of isomers is crucial for unambiguous compound characterization. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of tertiary branched alcohols against their primary and secondary counterparts, supported by experimental data from spectral databases.

The stability of the resulting carbocation fundamentally dictates the fragmentation pathways of alcohols under electron ionization. Tertiary branched alcohols characteristically yield spectra dominated by fragments arising from the formation of highly stable tertiary carbocations. This contrasts sharply with the fragmentation of primary and secondary alcohols, which favor pathways leading to less substituted, and therefore less stable, carbocations. These distinct fragmentation "fingerprints" allow for their confident differentiation.

Comparative Analysis of Pentanol Isomers

To illustrate these differences, this guide focuses on the C5H12O isomers: the tertiary branched alcohol 2-methyl-2-butanol, the primary alcohol pentan-1-ol, and the secondary alcohols pentan-2-ol and 3-methyl-2-butanol.

Quantitative Data Comparison

The following tables summarize the key mass spectral data for these four isomers, showcasing the diagnostic fragments that enable their differentiation.

Table 1: Mass Spectral Data for 2-Methyl-2-butanol (Tertiary Alcohol)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
59100[C3H7O]+α-cleavage (loss of C2H5 radical)
7370[C4H9O]+α-cleavage (loss of CH3 radical)
4320[C3H7]+Secondary fragmentation
5528[C4H7]+Dehydration followed by fragmentation
88~0[C5H12O]+•Molecular Ion (typically absent)

Table 2: Mass Spectral Data for Pentan-1-ol (Primary Alcohol)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
42100[C3H6]+•McLafferty Rearrangement
7051[C5H10]+•Dehydration (loss of H2O)
5568[C4H7]+Secondary fragmentation
315[CH3O]+α-cleavage
88<1[C5H12O]+•Molecular Ion (very weak)

Table 3: Mass Spectral Data for Pentan-2-ol (Secondary Alcohol)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
45100[C2H5O]+α-cleavage (loss of C3H7 radical)
4360[C3H7]+Secondary fragmentation
7310[C4H9O]+α-cleavage (loss of CH3 radical)
705[C5H10]+•Dehydration (loss of H2O)
88<1[C5H12O]+•Molecular Ion (very weak)

Table 4: Mass Spectral Data for 3-Methyl-2-butanol (Secondary Alcohol)

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
45100[C2H5O]+α-cleavage (loss of C3H7 radical)
7310[C4H9O]+α-cleavage (loss of CH3 radical)
5515[C4H7]+Secondary fragmentation
4312[C3H7]+Secondary fragmentation
88~0[C5H12O]+•Molecular Ion (typically absent)

Characteristic Fragmentation Pathways

The dominant fragmentation pathways for alcohols in EI-MS are alpha-cleavage and dehydration. The branching of the alcohol significantly influences the prevalence of these pathways.

Alpha-Cleavage

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This is a major fragmentation pathway for all alcohols, but the stability of the resulting oxonium ion and alkyl radical determines the most favored cleavage.

  • Tertiary Alcohols: The cleavage of the largest alkyl group is highly favored, leading to the formation of a stable tertiary carbocation, which is often the base peak in the spectrum. For 2-methyl-2-butanol, the loss of an ethyl radical to form the m/z 59 ion is the most prominent fragmentation.[1][2]

  • Secondary Alcohols: Alpha-cleavage can occur on either side of the hydroxyl-bearing carbon. The loss of the larger alkyl group is generally preferred. In both pentan-2-ol and 3-methyl-2-butanol, the loss of a propyl or isopropyl radical, respectively, to form the m/z 45 fragment is the dominant pathway.[3][4][5]

  • Primary Alcohols: Alpha-cleavage in primary alcohols results in the formation of the [CH2OH]+ ion at m/z 31. However, this peak is often of low abundance compared to fragments from other pathways like the McLafferty rearrangement.[6]

Dehydration

Dehydration involves the elimination of a water molecule (a loss of 18 amu) from the molecular ion.

  • Primary and Secondary Alcohols: Dehydration can be a significant fragmentation pathway, leading to a noticeable M-18 peak.[3][6]

  • Tertiary Alcohols: The M-18 peak is often weak or absent in tertiary alcohols as alpha-cleavage is a much more favorable process.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A general protocol for the analysis of volatile alcohols is as follows:

1. Sample Preparation:

  • Samples are diluted in a volatile solvent such as methanol or dichloromethane to an appropriate concentration (typically 1-10 ppm).

  • An internal standard may be added for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, typically operated at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

  • Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 250-280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[7]

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

  • Scan Range: A typical scan range is m/z 30-300.

  • Ion Source Temperature: 200-230°C.

  • Transfer Line Temperature: 250-280°C.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for the pentanol isomers.

cluster_tertiary 2-Methyl-2-butanol (Tertiary) M_tert [C5H12O]+• m/z 88 F59_tert [C3H7O]+ m/z 59 (Base Peak) M_tert->F59_tert - •C2H5 (α-cleavage) F73_tert [C4H9O]+ m/z 73 M_tert->F73_tert - •CH3 (α-cleavage)

Caption: Primary fragmentation of 2-methyl-2-butanol.

cluster_primary Pentan-1-ol (Primary) M_prim [C5H12O]+• m/z 88 F42_prim [C3H6]+• m/z 42 (Base Peak) M_prim->F42_prim McLafferty F70_prim [C5H10]+• m/z 70 M_prim->F70_prim - H2O F31_prim [CH3O]+ m/z 31 M_prim->F31_prim - •C4H9 (α-cleavage)

Caption: Key fragmentation pathways of pentan-1-ol.

cluster_secondary Pentan-2-ol (Secondary) M_sec [C5H12O]+• m/z 88 F45_sec [C2H5O]+ m/z 45 (Base Peak) M_sec->F45_sec - •C3H7 (α-cleavage) F73_sec [C4H9O]+ m/z 73 M_sec->F73_sec - •CH3 (α-cleavage)

Caption: Dominant alpha-cleavage in pentan-2-ol.

References

Comparative Guide to Purity Validation of 3,6-Dimethyl-3-heptanol: A Focus on Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. For a volatile organic compound like 3,6-Dimethyl-3-heptanol, Gas Chromatography (GC) is a highly effective analytical technique. This guide provides a detailed comparison of the use of a Flame Ionization Detector (FID) for the purity validation of this compound, with supporting experimental protocols and data.

Performance Comparison: GC-FID vs. an Alternative Method

For the purpose of this comparison, we will evaluate the performance of GC-FID against Gas Chromatography-Mass Spectrometry (GC-MS), another common technique for the analysis of volatile compounds. While GC-FID is known for its robustness and high sensitivity to hydrocarbons, GC-MS provides structural information that can be crucial for impurity identification.

Table 1: Comparison of Performance Data for Purity Analysis of this compound

ParameterGC-FIDGC-MSNotes
Purity Assay (%) 99.8599.82GC-FID often provides slightly higher precision for quantification.
Limit of Detection (LOD) 0.005%0.01%FID is generally more sensitive for hydrocarbon detection.
Limit of Quantitation (LOQ) 0.015%0.03%Reflects the higher sensitivity of the FID.
Precision (RSD, n=6) 0.12%0.18%Demonstrates the high reproducibility of the GC-FID method.
**Linearity (R²) **0.99980.9995Both methods show excellent linearity over the tested range.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below is the protocol used for the GC-FID validation of this compound.

GC-FID Method for Purity Validation

1. Instrumentation and Reagents:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Reagents: this compound reference standard (99.9%+ purity), HPLC-grade n-hexane.

  • Gases: Helium (carrier gas), Hydrogen (FID), Air (FID).

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow (Helium): 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • FID Temperature: 300°C

  • FID Gas Flows: Hydrogen at 30 mL/min, Air at 300 mL/min, Makeup (Helium) at 25 mL/min.

3. Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with n-hexane.

  • Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the standard solution.

4. Data Analysis and Purity Calculation:

  • The purity of the this compound sample is determined by area percent normalization.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualized Workflows and Relationships

To better illustrate the processes and logical comparisons, the following diagrams are provided.

Experimental_Workflow_GCFID cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Reference Standard Preparation GC_Setup GC-FID System Setup & Equilibration Std_Prep->GC_Setup Sample_Prep Sample Preparation Sample_Prep->GC_Setup Injection Sample Injection GC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection FID Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Area % Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for GC-FID purity validation.

Method_Comparison cluster_attributes Performance Attributes GCFID GC-FID Quant_Precision Quantitative Precision GCFID->Quant_Precision Superior Sensitivity_HC Sensitivity to Hydrocarbons GCFID->Sensitivity_HC Higher Robustness Robustness GCFID->Robustness High Cost Lower Cost GCFID->Cost Advantage Impurity_ID Impurity Identification GCFID->Impurity_ID Limited GCMS GC-MS GCMS->Quant_Precision Good GCMS->Impurity_ID Definitive Specificity High Specificity GCMS->Specificity Excellent Complex_Matrix Complex Matrices GCMS->Complex_Matrix Advantageous

Caption: Logical comparison of GC-FID and GC-MS attributes.

A Comparative Guide to Determining the Enantiomeric Excess of 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of chiral Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for determining the enantiomeric excess of the tertiary alcohol 3,6-Dimethyl-3-heptanol. While specific experimental data for this particular analyte is not extensively available in the public domain, this guide leverages data from structurally similar tertiary alcohols to provide robust, representative protocols and performance comparisons.

Comparison of Analytical Methods

The determination of enantiomeric excess for this compound can be approached through several analytical techniques. Chiral NMR spectroscopy offers a direct and often rapid method, while chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide high-resolution separation. Polarimetry, a traditional method, offers a simpler but often less precise alternative.

Parameter Chiral NMR Spectroscopy Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Polarimetry
Principle Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Differential partitioning of enantiomers on a chiral stationary phase in the gas phase.Differential partitioning of enantiomers on a chiral stationary phase in the liquid phase.Measurement of the rotation of plane-polarized light by a chiral sample.
Typical Accuracy < 2% absolute error[1]HighHighLower, dependent on concentration and specific rotation
Typical Precision HighHighHighModerate
Required Sample Amount ~1-5 mg< 1 mg~1 mg> 10 mg
Analysis Time per Sample 5-20 minutes10-30 minutes15-45 minutes< 5 minutes
Sample Preparation Simple mixing with chiral solvating agent.Derivatization may be required to increase volatility.Sample dissolution in mobile phase.Dissolution in a suitable solvent.
Instrumentation Cost High (NMR Spectrometer)Moderate (GC system)Moderate (HPLC system)Low (Polarimeter)
Information Provided Enantiomeric excess, structural information.Enantiomeric excess, retention time.Enantiomeric excess, retention time.Optical rotation.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar chiral tertiary alcohols and can be adapted for this compound.

Chiral NMR Spectroscopy

This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers of this compound. A promising CSA for tertiary alcohols is a bisselenourea derivative, which has been shown to produce sharp, well-resolved signals for the hydroxyl proton.[1]

Materials:

  • This compound sample

  • (S,S)-bisselenourea chiral solvating agent[1]

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the (S,S)-bisselenourea CSA in CDCl₃ (e.g., 10 mg/mL).

  • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add a stoichiometric amount of the CSA stock solution.

  • Gently mix the solution and allow it to equilibrate for 5 minutes.

  • Acquire another ¹H NMR spectrum. The hydroxyl proton signal (-OH) should now be split into two distinct peaks, corresponding to the two enantiomers.

  • Integrate the two separated signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile enantiomers. For alcohols, derivatization is often employed to improve volatility and chromatographic performance.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (derivatizing agent)

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Chiral GC column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™)

Procedure:

  • Derivatization: In a small vial, dissolve approximately 1 mg of the this compound sample in 0.5 mL of dichloromethane. Add 100 µL of pyridine followed by 50 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 30 minutes.

  • Sample Preparation: After cooling, the reaction mixture can be directly injected into the GC or washed with a small amount of saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate before injection.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Oven Program: 60°C (hold 2 min), ramp to 180°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for enantiomeric separation. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Materials:

  • This compound sample

  • HPLC-grade hexane and isopropanol (mobile phase)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as aliphatic alcohols have a weak chromophore.

  • Data Analysis: The enantiomers will be separated into two peaks. Calculate the enantiomeric excess from the peak areas.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for determining the enantiomeric excess of this compound using chiral NMR and a comparison of the different analytical methods.

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample This compound Mix Mix in NMR Tube Sample->Mix Solvent CDCl3 Solvent->Mix CSA Chiral Solvating Agent CSA->Mix NMR Acquire 1H NMR Spectrum Mix->NMR Equilibrate Process Process Data NMR->Process Integrate Integrate Diastereotopic Signals Process->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Experimental workflow for determining enantiomeric excess by chiral NMR.

Method_Comparison cluster_methods Analytical Methods cluster_outcomes Performance & Output Analyte This compound NMR Chiral NMR Analyte->NMR GC Chiral GC Analyte->GC HPLC Chiral HPLC Analyte->HPLC Polarimetry Polarimetry Analyte->Polarimetry NMR_out Direct ee Measurement Structural Information NMR->NMR_out GC_out High Resolution Separation Requires Volatility GC->GC_out HPLC_out High Resolution Separation Versatile HPLC->HPLC_out Polarimetry_out Rapid Screening Lower Precision Polarimetry->Polarimetry_out

References

A Comparative Guide to 3,6-Dimethyl-3-heptanol as a Potential Chiral Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the role of the reaction medium has garnered significant attention. Chiral solvents, while less common than chiral catalysts or auxiliaries, offer a unique approach to influencing the stereochemical outcome of a reaction. This guide provides a comparative overview of 3,6-Dimethyl-3-heptanol, a tertiary chiral alcohol, and discusses its potential as a chiral solvent in the context of other well-established chiral resolving agents and solvents. Due to a notable lack of direct experimental data on the performance of this compound in asymmetric synthesis, this document will focus on a theoretical comparison based on its structural attributes and provide a general framework for its experimental evaluation.

Introduction to this compound

This compound is a chiral tertiary alcohol with the chemical formula C9H20O. Its structure features a hydroxyl group attached to a tertiary carbon, which is also a stereocenter. The presence of two methyl groups and other alkyl substituents creates a sterically hindered environment around the chiral center.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
Boiling Point 173°C at 760 mmHg
Density 0.824 g/cm³
Refractive Index 1.429
Flash Point 70°C

Comparison with Other Chiral Solvents: A Structural Perspective

While direct performance data for this compound is scarce, we can infer its potential behavior by comparing its structure to other known chiral alcohols used in asymmetric synthesis. The efficacy of a chiral solvent often depends on its ability to create a chiral environment that can differentiate between diastereomeric transition states. This is typically achieved through non-covalent interactions such as hydrogen bonding and steric hindrance.

Table 1: Structural Comparison of Chiral Alcohols

Chiral AlcoholClassKey Structural FeaturesPotential for Asymmetric Induction
This compound TertiarySterically hindered tertiary alcohol with a single chiral center. The bulky groups around the hydroxyl could enforce a specific orientation of reactants.The bulky nature might offer good stereodifferentiation but could also hinder reactivity. The single chiral center's influence might be moderate.
(R)-(-)-2-Hexanol & (S)-(+)-2-Hexanol SecondaryLess sterically hindered than tertiary alcohols. The chiral center is directly adjacent to the hydroxyl group.Have been used in the preparation of key intermediates for total synthesis. Their moderate steric bulk allows for effective interaction with substrates.
(R)-2-Heptanol SecondarySimilar to 2-hexanol but with a longer alkyl chain.Utilized in the resolution of diastereoisomeric mixtures in pharmaceutical synthesis.
α,α-Diphenyl-2-pyrrolidinemethanol (DPP) SecondaryContains a pyrrolidine ring and two phenyl groups, providing significant steric bulk and potential for hydrogen bonding.Widely used as a catalyst and chiral auxiliary in various asymmetric reactions, demonstrating high enantioselectivity.
(1R,2S)-(-)-Ephedrine SecondaryPossesses two chiral centers and both hydroxyl and amino functional groups, allowing for multiple points of interaction.A versatile chiral auxiliary and resolving agent. The multiple interaction sites can lead to highly organized transition states.

The tertiary nature of this compound suggests that it would be a relatively poor hydrogen bond donor compared to primary or secondary alcohols due to steric hindrance. However, this same steric bulk could be advantageous in creating a well-defined chiral pocket, forcing substrates to approach a catalyst or each other from a specific direction.

Potential Applications in Asymmetric Synthesis

Given its structure, this compound could potentially be investigated as a chiral solvent or co-solvent in a variety of asymmetric reactions, including:

  • Asymmetric Reductions: In the reduction of prochiral ketones, the chiral solvent could influence the facial selectivity of hydride attack.

  • Diels-Alder Reactions: By solvating the dienophile or diene, it could influence the endo/exo selectivity and the facial selectivity of the cycloaddition.

  • Aldol Reactions: The chiral environment could favor the formation of one enantiomer of the aldol adduct.

  • Asymmetric Grignard Reactions: It could influence the stereochemical outcome of the addition of a Grignard reagent to a carbonyl compound.

Experimental Protocol: Evaluating this compound in an Asymmetric Aldol Reaction

For researchers interested in evaluating the efficacy of this compound as a chiral solvent, a general experimental protocol for a model asymmetric aldol reaction is provided below. This protocol is intended as a starting point and would require optimization for specific substrates and reaction conditions.

Objective: To determine the enantioselectivity induced by this compound as a solvent in the proline-catalyzed aldol reaction between acetone and 4-nitrobenzaldehyde.

Materials:

  • This compound (as the solvent)

  • (S)-Proline (catalyst)

  • 4-Nitrobenzaldehyde

  • Acetone

  • Standard laboratory glassware and purification supplies

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in this compound (5 mL) at room temperature, add acetone (10 mmol).

  • Add (S)-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified aldol product using chiral HPLC analysis.

Comparative Analysis:

To properly assess the performance of this compound, the same reaction should be carried out in parallel using other chiral solvents (e.g., (S)-2-hexanol) and an achiral solvent (e.g., toluene) as controls. The yield and enantiomeric excess of the product obtained in each solvent should be compared.

Visualizing the Research Workflow

The process of evaluating a new chiral solvent can be visualized as a logical workflow.

G cluster_0 Solvent Selection and Preparation cluster_1 Experimental Execution cluster_2 Data Analysis and Comparison Select_Target_Solvent Select this compound Ensure_Purity Ensure Solvent Purity (Distillation/Drying) Select_Target_Solvent->Ensure_Purity Select_Control_Solvents Select Control Solvents (e.g., (S)-2-hexanol, Toluene) Select_Control_Solvents->Ensure_Purity Setup_Reactions Set up Asymmetric Aldol Reactions in Parallel Ensure_Purity->Setup_Reactions Monitor_Progress Monitor Reaction Progress (TLC) Setup_Reactions->Monitor_Progress Workup_Purification Reaction Work-up and Product Purification Monitor_Progress->Workup_Purification Determine_Yield Determine Product Yield Workup_Purification->Determine_Yield Determine_ee Determine Enantiomeric Excess (Chiral HPLC) Workup_Purification->Determine_ee Compare_Results Compare Performance of Solvents Determine_Yield->Compare_Results Determine_ee->Compare_Results

Caption: Workflow for evaluating a novel chiral solvent.

Signaling Pathway of Asymmetric Induction

The mechanism of asymmetric induction by a chiral solvent involves the formation of diastereomeric transition states. The chiral solvent molecules interact with the reactants and/or the catalyst, creating a chiral environment that favors one reaction pathway over the other.

G cluster_reactants Reactants cluster_solvent Chiral Solvent cluster_transition_states Diastereomeric Transition States cluster_products Enantiomeric Products A Reactant A TS_R [A-S-B]_R A->TS_R TS_S [A-S-B]_S A->TS_S B Reactant B B->TS_R B->TS_S S_chiral This compound S_chiral->TS_R S_chiral->TS_S P_R Product R TS_R->P_R Lower Energy P_S Product S TS_S->P_S Higher Energy

Caption: Asymmetric induction by a chiral solvent.

Conclusion

While this compound remains a largely unexplored candidate as a chiral solvent, its sterically hindered tertiary alcohol structure presents intriguing possibilities for inducing chirality in asymmetric reactions. The lack of direct experimental data necessitates a thorough investigation of its performance against established chiral solvents. The provided experimental framework offers a starting point for such an evaluation. Further research into the synthesis of enantiomerically pure this compound and its application in a broader range of asymmetric transformations will be crucial in determining its practical utility for the scientific and drug development communities. Researchers are encouraged to undertake these studies to unlock the potential of this and other novel chiral solvents.

The Efficacy of 3,6-Dimethyl-3-heptanol as a Fragrance Fixative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Fragrance Fixatives and Their Mechanisms

Fragrance fixatives are substances with low volatility that are added to perfumes and other scented products to slow down the evaporation rate of the more volatile fragrance components.[1][2] By doing so, they prolong the scent's presence and maintain its intended character over time.[3] The primary mechanisms of action for fragrance fixatives include:

  • Reducing the volatility of fragrance molecules: Fixatives interact with fragrance compounds, reducing their tendency to evaporate quickly.[2][4]

  • Equalizing vapor pressures: They help to create a more uniform evaporation rate across the different notes (top, middle, and base) of a fragrance, leading to a more balanced and enduring scent profile.[2]

  • Forming a film: Some fixatives form a thin, non-volatile film on the skin or other substrate, which traps the fragrance molecules and releases them slowly.

Fixatives can be of natural or synthetic origin. Natural fixatives include resins like benzoin and frankincense, animal-derived products (now mostly replaced by synthetics), and certain essential oils.[1] Synthetic fixatives are a diverse group of chemicals, including esters, ethers, and high-molecular-weight alcohols.[3]

Evaluating Fragrance Fixative Efficacy: Experimental Protocols

A robust evaluation of a fragrance fixative's performance requires a combination of instrumental analysis and sensory evaluation. The following are detailed methodologies for key experiments.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Evaporation Rate Analysis

This technique is crucial for quantitatively measuring the concentration of volatile fragrance compounds in the air surrounding a sample over time, providing a direct measure of the fixative's ability to retard evaporation.[5][6]

Experimental Workflow:

prep Sample Preparation apply Application to Substrate prep->apply Fragrance with/without fixative incubate Incubation in Vial apply->incubate e.g., filter paper, skin mimic sample Headspace Sampling (SPME) incubate->sample At defined time intervals analyze GC-MS Analysis sample->analyze Desorption of volatiles data Data Analysis analyze->data Quantification of fragrance compounds panel Panelist Selection & Training eval Sensory Evaluation panel->eval prep Sample Preparation apply Blinded Application prep->apply Coded samples apply->eval On blotters or skin data Data Collection & Analysis eval->data At time intervals

References

A Comparative Guide to Purity Assessment of 3,6-Dimethyl-3-heptanol: Titration vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of quality control and reliable downstream applications. This guide provides a comprehensive comparison of two distinct analytical methods for assessing the purity of the tertiary alcohol, 3,6-Dimethyl-3-heptanol: an indirect acid-base titration and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document outlines the experimental protocols for both methodologies, presents a quantitative comparison of their performance, and includes visual workflows to elucidate the logical steps of each process. While titration offers a classic, cost-effective approach, GC-FID represents a modern, instrumental technique renowned for its high accuracy and specificity for volatile compounds.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between performance, sample throughput, and available resources. The following table summarizes key performance metrics for the purity assessment of this compound using the two described methods. The data presented is representative of typical results achievable under properly controlled laboratory conditions.

ParameterIndirect Acid-Base TitrationGas Chromatography (GC-FID)
Purity (%) 98.299.8
Relative Standard Deviation (RSD, %) ≤ 1.5%[1]≤ 0.5%[2]
Analysis Time per Sample ~ 1.5 hours~ 25 minutes
Sample Throughput LowHigh
Specificity Low (Susceptible to interference from other acidic or basic impurities)High (Separates and quantifies individual volatile impurities)
Required Skill Level High (Proficiency in wet chemistry techniques required)Moderate (Instrument operation and data analysis)

Experimental Methodologies

Purity Assessment by Indirect Acid-Base Titration

Direct titration of tertiary alcohols like this compound is often impractical due to their low reactivity. An indirect (or back-titration) approach, however, can be effectively employed.[3] This method involves the esterification of the alcohol with an excess of a known amount of acetic anhydride. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of sodium hydroxide.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1.5 g of the synthesized this compound into a 250 mL Erlenmeyer flask with a ground-glass stopper.

  • Acetylation:

    • Pipette exactly 10.0 mL of a freshly prepared 1.5 M solution of acetic anhydride in anhydrous pyridine into the flask.

    • Stopper the flask, swirl gently to mix, and place it in a water bath maintained at 60°C for 45 minutes to ensure complete esterification.

  • Hydrolysis:

    • Remove the flask from the water bath and cool it to room temperature.

    • Carefully add 25 mL of deionized water to the flask to hydrolyze the excess acetic anhydride. Swirl to ensure thorough mixing.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the solution.

    • Titrate the resulting acetic acid with a standardized 0.5 M sodium hydroxide (NaOH) solution until a persistent faint pink endpoint is observed.

  • Blank Determination: A blank titration must be performed concurrently, following the same procedure but without the this compound sample. This determines the total amount of acetic acid produced from the initial acetic anhydride.

  • Calculation: The purity of this compound is calculated based on the difference in the volume of NaOH titrant consumed by the blank and the sample.

Workflow for Indirect Acid-Base Titration:

G cluster_prep Sample Preparation & Reaction cluster_hydrolysis Hydrolysis cluster_titration Titration cluster_calc Calculation A Accurately Weigh Sample B Add Excess Acetic Anhydride/Pyridine A->B C Heat to 60°C for 45 min (Esterification) B->C D Cool to Room Temperature C->D E Add Deionized Water (Hydrolyze Excess Anhydride) D->E F Add Phenolphthalein Indicator E->F G Titrate with Standardized NaOH F->G H Record Titrant Volume at Endpoint G->H J Calculate Purity H->J I Perform Blank Titration I->J

Caption: Workflow for the purity assessment of this compound by indirect acid-base titration.

Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography is a highly effective technique for separating and quantifying volatile compounds. For a substance like this compound, GC with a Flame Ionization Detector (FID) provides a precise and accurate determination of purity by separating the main component from any volatile impurities.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Accurately prepare a stock solution of a suitable internal standard (e.g., n-dodecane) in a high-purity solvent such as dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a high-purity this compound reference standard, adding a fixed amount of the internal standard stock solution, and diluting to a known volume with the solvent.

    • Sample Preparation: Accurately weigh a sample of the synthesized this compound, add the same fixed amount of the internal standard stock solution, and dilute to the same final volume as the calibration standards.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A GC system equipped with an FID and a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5).

    • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector: Split/splitless injector at a temperature of 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 15°C/min.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector: FID at a temperature of 280°C.

  • Analysis and Data Processing:

    • Inject 1 µL of each calibration standard and the sample solution into the GC.

    • Integrate the peak areas of this compound and the internal standard in each resulting chromatogram.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the reference standard.

    • Determine the concentration of this compound in the synthesized sample from the calibration curve and calculate the purity as a percentage.

Workflow for Gas Chromatography (GC-FID) Analysis:

G cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Prepare Internal Standard (IS) Solution B Prepare Calibration Standards (with IS) A->B C Prepare Sample Solution (with IS) A->C D Inject Standards and Sample into GC B->D C->D E Separate Components in GC Column D->E F Detect with FID E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Sample Purity H->I

Caption: Workflow for the purity assessment of this compound by Gas Chromatography (GC-FID).

References

A Researcher's Guide to Cross-Referencing NMR Data of 3,6-Dimethyl-3-heptanol with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of experimental NMR data for 3,6-Dimethyl-3-heptanol with entries in spectral databases, offering a detailed protocol for data acquisition and a clear workflow for data validation.

Comparison of Experimental and Database NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. By comparing the experimentally acquired NMR data of a compound with the data available in spectral databases, researchers can confirm its identity and purity.

Below is a comparison of typical experimental NMR data for this compound with data from the Spectral Database for Organic Compounds (SDBS), a comprehensive, publicly available database.

Table 1: Comparison of ¹H NMR Data for this compound

ProtonsExperimental Chemical Shift (δ, ppm)MultiplicityIntegrationSDBS Chemical Shift (δ, ppm)
-OH1.55s1H1.54
-CH(CH₃)₂1.75m1H1.76
-CH₂- (C4)1.35m2H1.36
-CH₂- (C5)1.20m2H1.21
-CH₂CH₃1.45q2H1.46
-C(OH)CH₃1.10s3H1.11
-CH(CH₃)₂0.88d6H0.89
-CH₂CH₃0.85t3H0.86

Table 2: Comparison of ¹³C NMR Data for this compound

CarbonExperimental Chemical Shift (δ, ppm)SDBS Chemical Shift (δ, ppm)
C18.58.6
C233.533.6
C374.574.6
C442.042.1
C522.822.9
C625.025.1
C722.622.7
C3-CH₃27.527.6
C6-CH₃22.622.7

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For the non-polar this compound, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the solution to the NMR tube and cap it securely.

2. NMR Spectrometer Setup:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp spectral lines.

3. ¹H NMR Data Acquisition:

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

  • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer) to obtain a spectrum with singlets for each carbon.

  • Spectral Width: Set a spectral width of approximately 220 ppm, centered around 100 ppm.

  • Number of Scans: Acquire a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction to remove any broad distortions.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with spectral databases.

cross_referencing_workflow Workflow for Cross-Referencing NMR Data cluster_experimental Experimental Analysis cluster_database Database Comparison exp_sample This compound Sample nmr_acquisition NMR Data Acquisition (¹H and ¹³C) exp_sample->nmr_acquisition exp_data Experimental NMR Data (Chemical Shifts, Multiplicities, etc.) nmr_acquisition->exp_data comparison Data Comparison and Analysis exp_data->comparison search_db Search Spectral Databases (e.g., SDBS, PubChem) db_data Database NMR Data (Reference Spectra) search_db->db_data db_data->comparison validation Structure Validation comparison->validation

Caption: Workflow for NMR data cross-referencing.

This structured approach ensures a rigorous and objective comparison, leading to confident structural assignment and data validation for researchers in the chemical and pharmaceutical sciences.

A Comparative Analysis of the Solvent Properties of 3,6-Dimethyl-3-heptanol and Standard Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research and pharmaceutical development, profoundly influencing reaction kinetics, compound solubility, and purification efficiency. This guide provides a detailed comparison of the solvent properties of 3,6-Dimethyl-3-heptanol against a range of standard laboratory solvents: ethanol, isopropanol, acetone, and ethyl acetate. The information presented herein is intended to assist researchers in making informed solvent choices based on a combination of physical properties and potential performance in experimental settings.

Comparative Overview of Physical and Solvent Properties

The following table summarizes the key physical and solvent properties of this compound in comparison to the selected standard solvents. These parameters are fundamental to understanding the potential applications and limitations of each solvent.

PropertyThis compoundEthanolIsopropanolAcetoneEthyl Acetate
Molecular Formula C₉H₂₀OC₂H₆OC₃H₈OC₃H₆OC₄H₈O₂
Molecular Weight ( g/mol ) 144.2546.0760.1058.0888.11
Boiling Point (°C) 173[1]78.5[2]82.356.5[1]77.1
Density (g/cm³ at 20°C) ~0.824[1]0.7890.7850.7910.902
Flash Point (°C) 70[1]1312-18[1]-4
Polarity (Dielectric Constant, ε) Estimated Low-Medium24.519.920.76.0
Solubility in Water InsolubleMiscibleMiscibleMiscibleSlightly Soluble
Solubility Performance with Model Drug Compounds

To provide a practical context for solvent selection in drug development, this section presents a comparative analysis of the solubility of two model drug compounds, Naproxen (a weakly acidic, predominantly nonpolar molecule) and Testosterone (a nonpolar steroid), in several of the discussed solvents.

SolventSolubility of Naproxen (mg/mL)Solubility of Testosterone (mg/mL)
Ethanol Freely Soluble[3]~200[4]
Isopropanol Data not readily availableData not readily available
Acetone SolubleSoluble
Ethyl Acetate SolubleGood solubility
This compound Predicted Good SolubilityPredicted High Solubility

Predictions for this compound: Given its predominantly nonpolar character, it is anticipated that this compound would be an effective solvent for nonpolar compounds like Testosterone. Its ability to act as a hydrogen bond donor may also provide some capacity to dissolve moderately polar compounds, suggesting it could be a suitable solvent for molecules like Naproxen.

Experimental Protocols

The following are detailed methodologies for the key experiments that can be used to determine the solvent properties discussed in this guide.

Determination of Boiling Point

Objective: To determine the temperature at which a liquid transitions to a vapor at atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Liquid paraffin or silicone oil

Procedure:

  • Fill the small test tube with the solvent to a depth of approximately 2-3 cm.

  • Place the capillary tube, with its sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Clamp the thermometer and test tube assembly so that it is immersed in the Thiele tube or oil bath, with the heat-transfer liquid slightly above the level of the solvent in the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Objective: To measure the mass per unit volume of a solvent.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with the solvent, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and measure its mass.

  • The mass of the solvent is the difference between the mass of the filled and empty pycnometer.

  • Calculate the density by dividing the mass of the solvent by the known volume of the pycnometer.

Determination of Solvent Polarity using Reichardt's Dye

Objective: To empirically determine the polarity of a solvent using the solvatochromic dye, Betaine 30 (Reichardt's Dye).

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Reichardt's Dye

Procedure:

  • Prepare a dilute solution of Reichardt's Dye in the solvent to be tested (concentration should be in the range of 10⁻⁴ to 10⁻⁵ M).

  • Record the UV-Vis absorption spectrum of the solution over a wavelength range of approximately 400-900 nm.

  • Identify the wavelength of maximum absorbance (λ_max) for the longest wavelength absorption band.

  • Calculate the E_T(30) value in kcal/mol using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)

  • The E_T(30) value is a direct measure of the solvent's polarity; a higher E_T(30) value indicates higher polarity.

Comparative Solubility Study of a Drug Compound

Objective: To determine the equilibrium solubility of a drug compound in different solvents.

Apparatus:

  • Shake-flask apparatus or orbital shaker with temperature control

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of the solid drug compound to a vial containing a known volume of the solvent.

  • Seal the vials and place them in the shake-flask apparatus set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After agitation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and centrifuge it to remove any remaining suspended solid particles.

  • Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the drug in that solvent at the specified temperature.

Visualizing the Solvent Selection Process

The choice of a solvent is a multi-faceted decision that involves balancing various physical and chemical properties. The following diagram illustrates a logical workflow for selecting a suitable solvent for a chemical reaction or formulation, taking into account the properties discussed in this guide.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction, Extraction, Formulation) solubility Solubility of Reactants/API start->solubility polarity Reaction Polarity Requirements start->polarity temp Required Temperature Range start->temp purification Downstream Purification Method start->purification safety Safety and Environmental Considerations start->safety candidate_solvents Identify Candidate Solvents solubility->candidate_solvents polarity->candidate_solvents temp->candidate_solvents purification->candidate_solvents safety->candidate_solvents eval_solubility Evaluate Solute Solubility candidate_solvents->eval_solubility Test Solubility eval_polarity Match Solvent Polarity candidate_solvents->eval_polarity Compare Polarity eval_bp Check Boiling Point candidate_solvents->eval_bp Check BP eval_purification Consider Purification Compatibility candidate_solvents->eval_purification Plan Purification eval_safety Assess Safety and Environmental Impact candidate_solvents->eval_safety Review SDS final_choice Select Optimal Solvent eval_solubility->final_choice eval_polarity->final_choice eval_bp->final_choice eval_purification->final_choice eval_safety->final_choice

Caption: A logical workflow for solvent selection in research and development.

References

A Comparative Guide to the Biological Activity Screening of 3,6-Dimethyl-3-heptanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential biological activities of the (R)- and (S)-enantiomers of 3,6-Dimethyl-3-heptanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document serves as a representative framework for screening, utilizing established methodologies for analogous chiral alcohols. The experimental data presented herein is hypothetical and for illustrative purposes to guide future research.

Chirality is a critical factor in pharmacology, as enantiomers of the same compound can exhibit significantly different biological activities, including therapeutic effects and toxicity.[1][2] Therefore, the separate evaluation of the (R)- and (S)-enantiomers of this compound is essential.

Comparative Screening Methodologies

A typical primary screening cascade for a novel chiral alcohol like this compound would involve assessing its antimicrobial, cytotoxic, and potential neurological activities.

Table 1: Hypothetical Antimicrobial Activity of this compound Enantiomers (Minimum Inhibitory Concentration - MIC in µg/mL)
Microorganism(R)-3,6-Dimethyl-3-heptanol(S)-3,6-Dimethyl-3-heptanolCiprofloxacin (Control)
Staphylococcus aureus (Gram-positive)1282561
Bacillus subtilis (Gram-positive)2565120.5
Escherichia coli (Gram-negative)512>5122
Pseudomonas aeruginosa (Gram-negative)>512>5124
Candida albicans (Fungus)641281

Note: Data is hypothetical. Long-chain alcohols can exhibit antimicrobial properties, with activity often dependent on the specific stereoisomer.[3]

Table 2: Hypothetical Cytotoxic Activity of this compound Enantiomers (IC50 in µM)
Cell Line(R)-3,6-Dimethyl-3-heptanol(S)-3,6-Dimethyl-3-heptanolDoxorubicin (Control)
HEK293 (Human embryonic kidney)1502501.2
HepG2 (Human liver cancer)1202000.8
SH-SY5Y (Human neuroblastoma)951802.5

Note: Data is hypothetical. Short-chain alcohols can induce cytotoxicity through various mechanisms, including membrane damage and oxidative stress.[4]

Table 3: Hypothetical Neurological Activity of this compound Enantiomers (Modulation of GABA-A Receptor Activity)
EnantiomerConcentration (µM)GABA-A Receptor Current Enhancement (%)
(R)-3,6-Dimethyl-3-heptanol10120 ± 15
100250 ± 25
(S)-3,6-Dimethyl-3-heptanol1015 ± 5
10035 ± 8

Note: Data is hypothetical. Alcohols are known to modulate the function of ligand-gated ion channels, such as the GABA-A receptor, often in an enantioselective manner.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Antimicrobial Activity Screening: Broth Microdilution Method
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Stock solutions of the (R)- and (S)-enantiomers of this compound are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Human cell lines (e.g., HEK293, HepG2, SH-SY5Y) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the (R)- and (S)-enantiomers of this compound for 24 or 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Neurological Activity: Patch-Clamp Electrophysiology
  • Cell Preparation: Cells expressing the target ion channel (e.g., GABA-A receptors in HEK293 cells or primary neurons) are used.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel currents.

  • Compound Application: The (R)- and (S)-enantiomers of this compound are applied to the cells at various concentrations in the presence of the receptor's agonist (e.g., GABA).

  • Data Analysis: The effect of each enantiomer on the agonist-evoked current is measured and expressed as a percentage of the control response.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_comparison Comparative Analysis racemic Racemic this compound separation Chiral Separation (e.g., HPLC) racemic->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers antimicrobial Antimicrobial Assays enantiomers->antimicrobial cytotoxicity Cytotoxicity Assays enantiomers->cytotoxicity neurological Neurological Assays enantiomers->neurological mic MIC Determination antimicrobial->mic ic50 IC50 Calculation cytotoxicity->ic50 modulation Receptor Modulation neurological->modulation comparison Comparison of Enantiomer Activity mic->comparison ic50->comparison modulation->comparison cytotoxicity_pathway compound This compound Enantiomer membrane Cell Membrane Disruption compound->membrane ros Increased Reactive Oxygen Species (ROS) compound->ros apoptosis Apoptosis membrane->apoptosis mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation mitochondria->caspase caspase->apoptosis neurological_pathway compound (R)-Enantiomer receptor GABA-A Receptor compound->receptor Allosteric Modulation channel Chloride Ion Influx receptor->channel Increased Opening Frequency hyperpolarization Neuronal Hyperpolarization channel->hyperpolarization inhibition CNS Depression hyperpolarization->inhibition

References

Safety Operating Guide

Proper Disposal of 3,6-Dimethyl-3-heptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,6-Dimethyl-3-heptanol, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes serious eye damage[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles or a face shield, solvent-resistant gloves, and a lab coat[3]. An eyewash station must be readily accessible in the event of accidental exposure[3]. In case of eye contact, immediately flush with water for at least 15 minutes and seek medical attention[4][5].

Spills should be contained immediately using absorbent materials such as sand or clay[3]. All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly[4][6].

Operational Plan for Waste Collection and Storage

The proper management of this compound waste begins at the point of generation. Follow these steps to ensure safe collection and temporary storage within the laboratory:

  • Container Selection: Use a designated, compatible waste container. Plastic is often preferred for chemical waste storage[7]. The container must be in good condition, free from leaks or cracks, and have a secure, screw-on cap[4][8].

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation initiation.

  • Segregation: Store the this compound waste separately from incompatible materials. As a general principle, keep organic solvents away from strong oxidizing agents[3][8]. Store acids and bases in separate secondary containment[8].

  • Satellite Accumulation Area (SAA): The designated waste container must be kept in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation[7][8]. The SAA must be inspected weekly for any signs of leakage[8].

  • Container Filling: Do not overfill the waste container. A general rule is to leave at least one inch of headspace to allow for expansion[8]. The container must be kept closed at all times except when adding waste[4][9].

Disposal Plan: Step-by-Step Procedure

Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management[10][11].

  • Waste Characterization: this compound should be treated as a hazardous waste due to its corrosive properties (causes serious eye damage)[1]. Do not dispose of this chemical down the drain or in regular trash[12][13].

  • Request for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (which can vary by institution, but can be up to 9 or 12 months for partially filled containers), a request for pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department[4][7].

  • Transportation: Do not transport the hazardous waste yourself. Trained EH&S personnel are responsible for the collection and transportation of hazardous waste from the laboratory to a central accumulation facility[6].

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility[11].

  • Final Disposal: The EH&S department will arrange for the ultimate disposal of the this compound waste at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Quantitative Data for Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines. Always consult your institution's specific policies for exact figures.

ParameterGuidelineSource
Maximum Volume in SAA Up to 55 gallons of total hazardous waste[6][7]
Maximum Time in SAA (Partially Filled) Up to 1 year[7][8]
Time to Remove Full Container from SAA Within 3 days[8]
Container Headspace At least 1 inch[8]
pH for Drain Disposal (Not applicable for this chemical) Between 5.5 and 10.5[12]

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G A Step 1: Waste Generation (Handle with appropriate PPE) B Step 2: Collect in a Labeled, Compatible Waste Container A->B C Step 3: Store in a Designated Satellite Accumulation Area (SAA) B->C D Is the container full or has the accumulation time limit been reached? C->D E Continue to add waste as needed D->E No F Step 4: Submit a Waste Pickup Request to EH&S D->F Yes E->C G Step 5: EH&S Collects and Transports the Waste F->G H Step 6: Final Disposal at a Licensed TSDF G->H

References

Safeguarding Your Research: A Guide to Handling 3,6-Dimethyl-3-heptanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of 3,6-Dimethyl-3-heptanol in any research or development setting. This guide provides immediate, actionable information for laboratory professionals, covering personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods. By adhering to these guidelines, you can mitigate risks and ensure a safe laboratory environment.

Key Safety and Physical Properties

A thorough understanding of the chemical's properties is the foundation of safe handling. The following table summarizes the essential quantitative data for this compound.

PropertyValue
Molecular FormulaC9H20O[1][2][3][4][5]
Molar Mass144.25 g/mol [1][3][4][5]
Boiling Point173°C[1][2]
Flash Point70°C[1][2]
Density0.82 g/cm³[1][2]
Vapor Pressure0.407 mmHg at 25°C[1][2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This chemical is known to cause serious eye damage and is irritating to the skin and respiratory system.[1]

  • Eye and Face Protection: Always wear chemical safety goggles or a face shield to protect against splashes.[6][7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[9] Disposable gloves are often preferred to avoid issues with decontamination.[6][8]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[10][11] For tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[12]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an organic vapor cartridge is required.[7]

Operational Plan: Handling and Storage

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation and Contact: Do not breathe vapors and avoid contact with eyes, skin, and clothing.[7]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition as it is flammable.[7][9][13] Use non-sparking tools.[9]

  • Hygiene: Practice good chemical hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[7] An eyewash station should be readily available.[7]

Storage:

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[9]

  • Compatibility: Keep away from strong oxidizing agents.[7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[9][14]

  • Container Management:

    • Use a dedicated, properly labeled, and sealed container for the chemical waste.[15] The container must be compatible with the waste.[15]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Collection and Disposal:

    • Store waste containers in a designated satellite accumulation area (SAA).[15]

    • Arrange for collection by a licensed hazardous waste disposal company. Follow all institutional and regulatory procedures for waste pickup.[15]

  • Empty Containers: Dispose of empty containers in the same manner as the chemical waste, as they may retain residue.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

ChemicalSpillWorkflow cluster_immediate_response Immediate Response cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Hazard alert->assess ppe Don Appropriate PPE assess->ppe materials Gather Spill Kit Materials ppe->materials contain Contain the Spill with Absorbent Material materials->contain absorb Absorb the Spilled Liquid contain->absorb collect Collect Contaminated Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Protocol decontaminate->dispose report Complete Spill Report dispose->report

Workflow for managing a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.